Physicochemical properties of Tert-butyl 3-iodo-2-methoxybenzoate
Topic: Physicochemical properties of Tert-butyl 3-iodo-2-methoxybenzoate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] A Strategic Orthogonal Scaffold for Diversi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical properties of Tert-butyl 3-iodo-2-methoxybenzoate
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
A Strategic Orthogonal Scaffold for Diversified Benzoate Synthesis[1]
Executive Summary
Tert-butyl 3-iodo-2-methoxybenzoate (CAS: 1613269-59-2) is a specialized synthetic intermediate designed for high-precision medicinal chemistry.[1] Its structural value lies in its orthogonal reactivity : it combines a highly reactive aryl iodide handle (for cross-coupling) with an acid-labile tert-butyl ester protecting group.[1] This dual-functionality allows researchers to modify the aromatic core via palladium-catalyzed chemistries (Suzuki, Sonogashira, Heck) while preserving the carboxylate functionality for late-stage deprotection, distinct from standard methyl or ethyl esters which require basic hydrolysis.[1]
Physicochemical Specifications
The following data aggregates calculated and predicted properties essential for experimental planning. Due to the specialized nature of this intermediate, values such as LogP and pKa are computationally derived based on structural fragment contribution.
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
tert-butyl 3-iodo-2-methoxybenzoate
CAS Number
1613269-59-2
Molecular Formula
C₁₂H₁₅IO₃
Molecular Weight
334.15 g/mol
Physical State
Solid or Viscous Oil (Purity dependent)
Solubility
Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water
The synthesis of this compound typically proceeds from 3-iodo-2-methoxybenzoic acid .[1] The choice of esterification method is critical to prevent de-iodination or side reactions.
Protocol A: Mild Esterification (Boc Anhydride)
Best for small-scale, high-purity needs in drug discovery.[1]
Setup: In a pressure vessel, dissolve acid in DCM.
Addition: Cool to -78°C and condense isobutylene (excess) into the vessel. Add catalytic conc.[3] H₂SO₄.
Reaction: Seal vessel and warm to room temperature. Stir for 24–48 hours.
Workup: Vent excess isobutylene carefully. Wash with saturated NaHCO₃ to neutralize acid catalyst.
Reactivity & Orthogonal Logic
The strategic advantage of this molecule is its ability to undergo chemoselective transformations.
Mechanism of Orthogonality
The Iodine Handle: The C3-Iodine bond is the weakest bond on the ring (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) species.
The tert-Butyl Ester: The bulky t-butyl group prevents nucleophilic attack at the carbonyl (steric hindrance), making it stable to basic hydrolysis conditions (e.g., LiOH, NaOH) that would cleave methyl esters.[1] It is cleaved exclusively by acidic conditions (TFA, HCl).
Figure 1: Chemoselective divergence. The compound allows C-C bond formation under basic conditions while retaining the ester, which can be removed later with acid.
Handling, Stability, and Safety
Storage Protocols
Light Sensitivity: Aryl iodides are photosensitive. Long-term exposure to light can lead to homolytic cleavage of the C-I bond, liberating iodine (purple discoloration).[1] Store in amber vials.
Temperature: Store at 2–8°C to prevent slow thermal decomposition or hydrolysis.
Moisture: The tert-butyl ester is relatively hydrophobic and stable to atmospheric moisture, but anhydrous storage is recommended to prevent hydrolysis over extended periods (months).[1]
Precautionary Measures: Handle in a fume hood. Avoid contact with metal needles (potential for metal-halogen exchange if reactive metals are present, though unlikely with standard stainless steel).[1]
References
ChemicalBook. (2025). Tert-butyl 3-iodo-2-methoxybenzoate Product Page. Retrieved from
PubChem. (2025). 3-Iodo-2-methoxybenzoic acid (Precursor Data). National Library of Medicine. Retrieved from
BenchChem. (2025).[5] Protocols for Boc Protection of Amines and Acids. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Benzoic Acid Derivatives. Retrieved from
A Comprehensive Technical Guide to the Solubility Profile of Tert-butyl 3-iodo-2-methoxybenzoate in Organic Solvents
Abstract This technical guide provides an in-depth analysis of the solubility characteristics of Tert-butyl 3-iodo-2-methoxybenzoate, a key intermediate in synthetic chemistry. Understanding the solubility profile of a c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Tert-butyl 3-iodo-2-methoxybenzoate, a key intermediate in synthetic chemistry. Understanding the solubility profile of a compound is a cornerstone of process development, enabling informed decisions in reaction optimization, product purification, and formulation.[1][2] This document elucidates the theoretical principles governing the solubility of this molecule, based on its distinct structural features. It further outlines a robust, step-by-step experimental protocol for the empirical determination of its solubility in a diverse range of organic solvents. The resulting data is presented and interpreted, offering field-proven insights for researchers, chemists, and drug development professionals to streamline workflows, enhance yields, and ensure the purity of the final product.
Introduction: The Foundational Importance of Solubility
In the landscape of chemical synthesis and pharmaceutical development, the solubility of a molecule is not merely a physical property; it is a critical parameter that dictates the feasibility and efficiency of nearly every subsequent step.[1][3] Tert-butyl 3-iodo-2-methoxybenzoate is a functionalized aromatic compound with potential applications as a building block in the synthesis of more complex molecules. The successful execution of reactions, the design of effective purification strategies such as recrystallization, and the formulation of active pharmaceutical ingredients (APIs) are all fundamentally dependent on a precise understanding of how the compound interacts with various solvents.[4]
Poorly characterized solubility can lead to significant challenges, including:
Inefficient Reactions: Inadequate dissolution of reactants can result in slow or incomplete conversions.
Purification Hurdles: Selecting an appropriate recrystallization solvent system is impossible without accurate solubility data across different temperatures.
Formulation Failures: In a drug development context, low solubility is a primary cause of poor bioavailability, hindering a promising compound's therapeutic potential.[3][5]
This guide serves as a definitive resource, bridging theoretical prediction with practical, empirical measurement to provide a comprehensive solubility profile of Tert-butyl 3-iodo-2-methoxybenzoate.
Molecular Structure and Theoretical Solubility Prediction
The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[6] An analysis of the structure of Tert-butyl 3-iodo-2-methoxybenzoate allows for a robust prediction of its behavior.
Chemical Structure:
IUPAC Name: Tert-butyl 3-iodo-2-methoxybenzoate
Molecular Formula: C₁₂H₁₅IO₃
Molecular Weight: 346.15 g/mol
Key Structural Features Influencing Solubility:
Aromatic Ring & Iodo Group: The iodinated benzene ring is a large, polarizable, and predominantly nonpolar moiety. It contributes significantly to van der Waals interactions.
Tert-butyl Ester Group: This bulky, nonpolar alkyl group (-C(CH₃)₃) greatly enhances the lipophilic (nonpolar) character of the molecule, favoring solubility in nonpolar solvents. The ester functionality itself (-COO-) introduces a polar, aprotic site capable of dipole-dipole interactions.
Methoxy Group: The ether linkage (-OCH₃) is a polar feature that can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.
Predicted Solubility Behavior:
Based on this hybrid structure, Tert-butyl 3-iodo-2-methoxybenzoate is predicted to be a lipophilic compound with moderate polarity.
High Solubility Expected: In moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and chlorinated solvents, which can effectively solvate both the polar and nonpolar regions of the molecule.
Moderate Solubility Expected: In polar aprotic solvents like Acetone and Acetonitrile, and in short-chain alcohols (e.g., Methanol, Ethanol) where the polar groups can interact but the large nonpolar portion may limit extensive dissolution.
Low to Negligible Solubility Expected: In highly nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane) and in highly polar protic solvents like water. The energy required to break the solute-solute interactions would not be compensated by the weak solute-solvent interactions.
Experimental Protocol for Solubility Determination
The following protocol describes the static equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a solvent.[7] This method ensures the creation of a saturated solution at thermodynamic equilibrium, providing highly reliable and reproducible data.
High-Performance Liquid Chromatography (HPLC) system or a rotary evaporator for gravimetric analysis.
Step-by-Step Methodology
Preparation: Add an excess amount of Tert-butyl 3-iodo-2-methoxybenzoate to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into its respective vial containing the compound.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. Allow the slurries to equilibrate for at least 24 hours to ensure the solution is fully saturated.
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours, permitting the excess solid to settle.
Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE filter and dispense the filtrate into a pre-weighed, clean vial. This step is critical to remove any undissolved micro-particulates.
Quantification (Gravimetric Method): Place the vials with the filtered aliquot in a rotary evaporator or under a gentle stream of nitrogen to slowly evaporate the solvent to dryness. Once a constant weight is achieved, record the final mass of the vial containing the dried solute.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial + solute) - (Mass of empty vial) / Volume of aliquot taken (mL)
Diagram of the Experimental Workflow
The following diagram illustrates the self-validating protocol for solubility determination.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Iodobenzoate esters (e.g., methyl 2-iodobenzoate, ethyl 4-iodobenzoate) are critical intermediates in organic synthesis, serving as precursors for hypervalent iodine reagents (Dess-Martin periodinane) and electrophiles in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
While often categorized generically as "irritants," their unique carbon-iodine (C–I) bond lability presents specific stability challenges that differ from their chloro- or bromo-analogs. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of their hazards, storage requirements, and self-validating handling protocols.
Representative Compounds
Compound Name
CAS No.
Physical State
Key Application
Methyl 2-iodobenzoate
610-97-9
Liquid/Low-melt Solid
Hypervalent iodine precursor
Ethyl 4-iodobenzoate
51934-41-9
Liquid
Cross-coupling electrophile
2-Iodobenzoic acid
88-67-5
Solid
Parent acid / Precursor
Comprehensive Hazard Assessment
Unlike standard organic esters, the primary hazard of iodobenzoates stems from the weakness of the C–I bond (~50–65 kcal/mol) compared to C–Br (~70 kcal/mol) or C–Cl (~80 kcal/mol). This weakness dictates both their reactivity and their decomposition hazards.
GHS Classification & Mechanistic Basis
Most iodobenzoate esters fall under the following GHS categories. We must understand why to handle them safely.
Skin/Eye Irritation (Category 2/2A):
Mechanism:[1][2] Iodobenzoates are lipophilic alkylating agents. They can penetrate the stratum corneum and alkylate cellular proteins, leading to contact dermatitis.
Visual Sign: Redness or edema at contact site.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation):
Mechanism:[1][2] Organoiodides can bioaccumulate and are toxic to aquatic life due to the release of free iodide/iodine in aqueous environments.
The "Hidden" Hazard: Photolytic Decomposition
The most overlooked hazard is photolysis . Exposure to UV or visible light causes homolytic cleavage of the C–I bond, releasing iodine radicals.
DOT Diagram: Photolytic Decomposition Pathway
Figure 1: Mechanism of light-induced degradation. The appearance of a yellow tint indicates the formation of free Iodine (
), signaling compromised purity and increased toxicity.
Storage & Stability Protocols
To maintain chemical integrity and safety, a strict "Cold & Dark" protocol is required.
The Amber Rule
Causality: As shown in Figure 1, photons trigger decomposition.
Requirement: Store strictly in amber glass vials or aluminum-wrapped containers.
Self-Validation: If a clear liquid turns yellow or pink, it has been compromised by light.
Temperature Control
Causality: Thermal energy accelerates the homolytic cleavage and increases the vapor pressure of volatile esters (e.g., methyl 2-iodobenzoate).
Requirement: Store at 2–8°C (Refrigerator).
Exception: Solid derivatives (acids) may be stable at room temperature but still require darkness.
Operational Handling Protocols
This section outlines a self-validating workflow for using iodobenzoates in a cross-coupling reaction.
PPE Selection Table
Protection Type
Material Recommendation
Rationale
Gloves (Splash)
Nitrile (Double gloved)
Good short-term resistance. Change immediately upon contamination.
Gloves (Immersion)
Laminate (Silver Shield)
Required for spill cleanup; iodides penetrate nitrile over time.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Prevents inhalation of ester vapors and potential iodine gas.
Eye
Chemical Splash Goggles
Safety glasses are insufficient for liquid splash hazards.
Workflow: Synthesis & Quenching
Objective: Safe handling during a standard Suzuki coupling setup.
Preparation:
Remove reagent from fridge and allow to warm to Room Temperature (RT) inside a desiccator to prevent condensation.
Validation: Inspect color.[3][4] Colorless/Pale Orange = Pass.Dark Brown = Fail/Purify.
Weighing/Transfer:
Perform all transfers inside a fume hood.
Use a syringe for liquids to minimize aerosol generation.
Reaction Monitoring:
Iodobenzoates react faster than bromo-analogs. Monitor via TLC/HPLC.
Note: Free iodine released during reaction can poison Pd-catalysts.
The "Thiosulfate Wash" (Critical Safety Step):
During workup, the organic layer may appear dark purple/brown due to liberated
.
Action: Wash the organic layer with 10% Sodium Thiosulfate (
) solution.
Mechanism:
(Redox reaction converts toxic volatile iodine into water-soluble, non-volatile iodide).
Validation: The organic layer must turn from brown/purple to clear/yellow.
DOT Diagram: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the visual quality check and the thiosulfate quenching step.
Emergency Response
Spills
Minor Spill (<10 mL):
Cover with absorbent pads.
Apply 10% Sodium Thiosulfate solution to the pad to neutralize any free iodine.
Place in a sealed bag labeled "Halogenated Organic Debris."
Major Spill: Evacuate area. Vapors may contain iodine.[4] Require SCBA for cleanup if ventilation is poor.
Exposure
Skin: Wash with soap and water for 15 minutes.[5] If skin turns yellow (iodine stain), wash with a dilute thiosulfate solution (if available/safe) or continue soap wash.
Eyes: Rinse for 15 minutes.[3][4][5] Seek medical attention immediately (corneal damage risk).[5][6]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142891, Ethyl 4-iodobenzoate. Retrieved from [Link]
Frontier, A. (2026). Not Voodoo: Workup for Removing Bromine or Iodine.[7] University of Rochester.[7] Retrieved from [Link]
Klan, P., & Wirz, J. (2009).Photochemistry of Organic Compounds: From Concepts to Practice. (Contextual reference for C-I bond photolysis mechanism).
An In-depth Technical Guide to the Structural Analysis of 3-iodo-2-methoxybenzoic acid tert-butyl ester
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the structural elucidation of 3-iodo-2-methoxybenzoic acid tert-butyl ester, a compound of interest i...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-iodo-2-methoxybenzoic acid tert-butyl ester, a compound of interest in synthetic chemistry and potentially as a scaffold in drug discovery. Substituted benzoic acid esters are a versatile class of molecules, and their precise characterization is fundamental to understanding their reactivity and potential applications.[1] This document moves beyond a simple recitation of data, offering a rationale-driven approach to the application of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the theoretical underpinnings for each method, detail field-proven experimental protocols, and present a logical workflow for integrating the resulting data into a single, validated structural assignment. This guide is intended for researchers, chemists, and quality control professionals who require a robust and self-validating methodology for molecular characterization.
Molecular Overview and Physicochemical Properties
The analyte, 3-iodo-2-methoxybenzoic acid tert-butyl ester, is a polysubstituted aromatic compound. Understanding the interplay of its functional groups is critical for predicting and interpreting analytical data. The molecule consists of a benzoic acid core, modified with:
An iodo group at the C3 position: A large, electron-withdrawing halogen that will significantly influence the chemical shifts of adjacent protons and carbons.
A methoxy group at the C2 position: An electron-donating group whose protons and carbon will provide distinct spectroscopic signals. Its ortho-position relative to the ester creates steric hindrance that can influence fragmentation in mass spectrometry.[2][3]
A tert-butyl ester at the C1 position: A bulky protecting group with a characteristic singlet signal in ¹H NMR and a distinctive fragmentation pattern in mass spectrometry.[4][5]
These features combine to create a unique spectral fingerprint. The following table summarizes the compound's fundamental properties.
A multi-technique approach is essential for unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle. The relationship between these analyses is not linear but synergistic, where the output of one method informs the interpretation of another.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR allows us to "count" the different types of non-equivalent protons and observe their electronic environments and neighboring protons through chemical shifts and coupling patterns. For this specific molecule, we expect four distinct signals corresponding to the aromatic, methoxy, and tert-butyl protons.
Predicted Spectral Data
Proton Group
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Aromatic (H6)
7.6 - 7.8
Doublet of doublets (dd)
1H
Deshielded by the adjacent ester and iodine.
Aromatic (H4)
7.5 - 7.7
Doublet of doublets (dd)
1H
Deshielded by the adjacent iodine.
Aromatic (H5)
7.0 - 7.2
Triplet (t)
1H
Shielded relative to H4 and H6.
Methoxy (-OCH₃)
3.8 - 4.0
Singlet (s)
3H
Typical range for an aryl methoxy group.
tert-Butyl (-C(CH₃)₃)
1.5 - 1.7
Singlet (s)
9H
Characteristic shielded signal for a tert-butyl ester.[7]
Experimental Protocol
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
Acquisition: Acquire the spectrum at 25°C. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate the signals and analyze the multiplicities.
Carbon (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR provides a map of the carbon skeleton. While it requires longer acquisition times due to the low natural abundance of ¹³C, it is invaluable for confirming the number of unique carbon atoms and identifying quaternary carbons, which are invisible in ¹H NMR.
Predicted Spectral Data
Carbon Group
Predicted Chemical Shift (δ, ppm)
Rationale
Ester Carbonyl (C=O)
165 - 170
Typical range for an aromatic ester carbonyl.
Aromatic (C2-OCH₃)
155 - 160
Quaternary carbon attached to the electron-donating methoxy group.
Aromatic (C1-C=O)
130 - 135
Quaternary carbon attached to the ester.
Aromatic (C4, C6)
125 - 140
Aromatic CH carbons influenced by substituents.
Aromatic (C5)
120 - 125
Aromatic CH carbon.
Aromatic (C3-I)
90 - 95
Quaternary carbon directly attached to iodine, showing significant shielding (heavy atom effect).
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Instrument Setup: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons.
Acquisition: Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm). A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this molecule, we can use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion and induce fragmentation to probe its structure. The ortho-position of the methoxy group may lead to specific neighboring group participation effects during fragmentation.[2][3]
Predicted Mass Spectrum Data (Positive Ion ESI-MS)
m/z Value
Ion Identity
Rationale
335.01
[M+H]⁺
Protonated molecular ion (C₁₂H₁₆IO₃⁺).
357.00
[M+Na]⁺
Sodiated molecular ion adduct, common in ESI.
279.95
[M - C₄H₈ + H]⁺
Loss of isobutylene (56 Da) from the tert-butyl group, a highly characteristic fragmentation pathway for tert-butyl esters, yielding the 3-iodo-2-methoxybenzoic acid.[2][3]
247.96
[M - C₄H₈ - OCH₃]⁺
Subsequent loss of a methoxy radical from the isobutylene-loss fragment.
Experimental Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).
MS¹ Acquisition: Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to observe the molecular ion and its adducts.
MS² (Tandem MS) Acquisition: Select the protonated molecular ion ([M+H]⁺ at m/z 335.01) as the precursor ion. Apply collision-induced dissociation (CID) energy to induce fragmentation and acquire the product ion spectrum. This confirms the predicted fragmentation pathways.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is to confirm the presence of the ester carbonyl (C=O), the C-O bonds, and the aromatic and aliphatic C-H bonds, which collectively support the proposed structure.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale
3100 - 3000
C-H Stretch
Aromatic C-H
Confirms the presence of the benzene ring.
2980 - 2950
C-H Stretch
Aliphatic C-H
Corresponds to the tert-butyl and methoxy groups.
1725 - 1705
C=O Stretch
Ester Carbonyl
Strong, sharp absorption characteristic of an aromatic ester.[9]
1600 - 1450
C=C Stretch
Aromatic Ring
Multiple bands indicating the presence of the benzene ring.
1280 - 1250
C-O Stretch
Aryl-O (Ester)
Asymmetric C-O-C stretch.
1150 - 1050
C-O Stretch
O-Alkyl (Ester)
Symmetric C-O-C stretch.
Experimental Protocol
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for obtaining a clean sample spectrum.
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Interpretation: Identify the key absorption bands and correlate them with the expected functional groups.
Conclusion
The structural analysis of 3-iodo-2-methoxybenzoic acid tert-butyl ester is achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy defines the precise proton and carbon framework, MS confirms the molecular weight and key substructures through fragmentation, and IR spectroscopy provides rapid verification of the essential functional groups. By integrating the data from these orthogonal techniques, as outlined in the workflow, a scientist can achieve an unambiguous and robust structural confirmation, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry
Source: PubMed
URL: [Link]
Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry
Source: SpringerLink
URL: [Link]
Title: 3-Iodo-2-methoxybenzoic acid
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Substituent effects on the electronic structure and pKa of benzoic acid
Source: Semantic Scholar
URL: [Link]
Title: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst
Source: International Journal of Scientific & Technology Research
URL: [Link]
Title: 3-Methoxybenzoic Acid
Source: PubChem, National Institutes of Health
URL: [Link]
An In-depth Technical Guide on the Electronic Effects of the Methoxy Group on 3-Iodo Benzoate Reactivity
For Researchers, Scientists, and Drug Development Professionals Abstract The subtle interplay of electronic effects exerted by substituents on aromatic rings is a cornerstone of modern organic synthesis and medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The subtle interplay of electronic effects exerted by substituents on aromatic rings is a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides a detailed examination of the electronic influence of the methoxy group (–OCH₃) on the reactivity of the 3-iodo benzoate scaffold, a common building block in pharmaceutical and materials science. By dissecting the dual nature of the methoxy group's inductive and resonance effects, we will explore how its position on the aromatic ring can be strategically utilized to modulate the reactivity of the carbon-iodine bond in pivotal cross-coupling reactions. This document serves as a technical resource, offering not only a theoretical framework but also practical, field-proven insights into experimental design and mechanistic validation.
The Dichotomous Nature of the Methoxy Substituent: A Tale of Two Effects
The methoxy group is often simplistically categorized as an "activating group" in electrophilic aromatic substitution. However, its influence is far more nuanced, stemming from the confluence of two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent, diminishing with increasing separation from the substituent.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.
The net electronic effect of the methoxy group is a delicate balance of these two forces and is highly dependent on its position relative to the reactive center.
Positional Isomerism and its Profound Impact on the 3-Iodo Benzoate System
In the context of a 3-iodo benzoate, the placement of a methoxy group dramatically alters the electronic landscape of the molecule, thereby influencing the reactivity of the C-I bond. The ester group (–COOR) is a deactivating, meta-directing group. The interplay between the methoxy, iodo, and ester functionalities creates a fascinating case study in substituent effects.
Let's consider the potential positions of the methoxy group on the 3-iodo benzoate ring and the resulting electronic consequences:
Methoxy Position
Expected Net Electronic Effect at C-I Bond
Rationale
2-Methoxy
Electron-donating
The +R effect of the methoxy group strongly activates the ortho and para positions. The iodine at C3 is meta to the methoxy group, thus experiencing a weaker activating effect. However, the overall electron density of the ring is increased.
4-Methoxy
Electron-donating
The iodine at C3 is meta to the powerful +R effect of the 4-methoxy group. While not directly in the path of resonance delocalization, the overall electron-rich nature of the ring can influence reactivity.
5-Methoxy
Electron-withdrawing
Here, the iodine at C3 is ortho to the methoxy group. The -I effect will be pronounced. The +R effect will delocalize electron density away from the C-I bond towards the ester.
6-Methoxy
Electron-donating
The iodine at C3 is para to the methoxy group, placing it in a position to be strongly activated by the +R effect.
These predictions can be experimentally verified and quantified, most notably through kinetic studies and the application of the Hammett equation.
Quantifying Electronic Effects: The Hammett Plot as a Mechanistic Tool
The Hammett equation, log(k/k₀) = σρ, provides a powerful method to quantify the electronic influence of substituents on the rate (k) or equilibrium constant of a reaction compared to the unsubstituted reference (k₀)[1].
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent in the meta or para position. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
ρ (Rho): The reaction constant, which reflects the sensitivity of a given reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (build-up of negative charge in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (build-up of positive charge in the transition state)[2][3].
By constructing a Hammett plot for a series of methoxy-substituted 3-iodo benzoates in a reaction like the Suzuki-Miyaura cross-coupling, we can gain profound insights into the reaction mechanism and the electronic demands of the rate-determining step.
Logical Framework for a Hammett Analysis of Methoxy-Substituted 3-Iodo Benzoates
Caption: Step-by-step experimental workflow for the kinetic study.
Step-by-Step Methodology:
Synthesis of Methoxy-Substituted Methyl 3-Iodobenzoates:
Synthesize the required starting materials using established literature procedures. For example, methyl 3-iodo-4-methoxybenzoate can be prepared from methyl 3-iodo-4-hydroxybenzoate.[4] Similar strategies can be employed for other isomers.
Purify all substrates by recrystallization or column chromatography to >99% purity.
Characterize each compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Preparation of Stock Solutions:
Prepare a stock solution of each methyl 3-iodobenzoate isomer (0.1 M in toluene).
Prepare a stock solution of phenylboronic acid (0.15 M in toluene).
Prepare an aqueous solution of potassium carbonate (2 M).
Prepare a stock solution of the internal standard (e.g., dodecane, 0.05 M in toluene).
Reaction Setup (for each isomer):
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective methyl 3-iodobenzoate stock solution (0.1 mmol).
Add 1.5 mL of the phenylboronic acid stock solution (0.225 mmol).
Add 1.0 mL of the internal standard stock solution (0.05 mmol).
Add 1.0 mL of the aqueous potassium carbonate solution (2.0 mmol).
Add 1.5 mL of additional toluene to bring the total volume to 6.0 mL.
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1.0 mL of toluene.
Kinetic Run:
Place the reaction vials in a pre-heated reaction block at 80 °C and stir vigorously.
To initiate the reaction (t=0), add 100 µL of the catalyst solution to each reaction vial.
At regular intervals (e.g., t = 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot from each reaction vial.
Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of saturated aqueous NH₄Cl and ethyl acetate. Vortex thoroughly.
Analysis:
Analyze the organic layer of each quenched aliquot by HPLC or GC-MS.
Quantify the concentration of the product by comparing its peak area to that of the internal standard.
Data Processing:
For each kinetic run, plot the concentration of the product versus time.
Determine the initial reaction rate (k) from the slope of the linear portion of the plot.
Calculate log(k/k₀), where k is the rate for a substituted benzoate and k₀ is the rate for the unsubstituted methyl 3-iodobenzoate.
Obtain the appropriate Hammett σ constants for the methoxy group at each position.
Construct the Hammett plot by graphing log(k/k₀) versus σ.
Determine the reaction constant (ρ) from the slope of the resulting line.
Interpreting the Results: Connecting Data to Mechanistic Reality
The sign and magnitude of the experimentally determined ρ value will provide strong evidence for the electronic effects at play. For the Suzuki-Miyaura reaction, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is favored by electron-withdrawing groups on the aryl halide, as they make the carbon of the C-I bond more electrophilic and susceptible to attack by the electron-rich Pd(0) center. Therefore, a positive ρ value is expected.
Predicted vs. Expected Outcomes:
Methoxy Position
Predicted Effect on Rate (vs. unsubstituted)
Expected Contribution to Hammett Plot
2-Methoxy
Slower
Point will likely fall on the negative σ side, with a rate slower than the unsubstituted.
4-Methoxy
Slower
Point will be on the negative σ side, with a rate slower than the unsubstituted.
5-Methoxy
Faster
Point will be on the positive σ side, with a rate faster than the unsubstituted.
6-Methoxy
Slower
Point will be on the negative σ side, with a significantly slower rate than the unsubstituted.
Deviations from the expected linear Hammett plot can also be informative, potentially indicating a change in the rate-determining step or the influence of steric effects.
Conclusion: From Fundamental Principles to Predictive Power
This in-depth guide has demonstrated that the electronic influence of a methoxy group on the reactivity of 3-iodo benzoate is a predictable yet complex phenomenon. By understanding the interplay of inductive and resonance effects, and by employing robust experimental methodologies like Hammett analysis, researchers can not only rationalize observed reactivity but also predict the behavior of related systems. This knowledge is invaluable in the fields of drug discovery and materials science, where the ability to fine-tune the electronic properties of molecular building blocks is paramount to the successful design and synthesis of novel, functional molecules. The principles and protocols outlined herein provide a solid foundation for any scientist seeking to harness the power of electronic effects in their synthetic endeavors.
References
Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. (n.d.). Retrieved from a source providing details on the Hammett equation and its application in understanding reaction mechanisms.
Liu, H., Ren, J., Huang, S., Lin, Y., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]
KAC25.13 - Rates II: Use of Kinetic Data to Validate Reaction Mechanisms. (2016, March 14). YouTube. [Link]
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from a source discussing Hammett plots for Suzuki-Miyaura cross-couplings.
Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction. (2025, February 24). ACS Omega. [Link]
Lecture 15 - Hammett Plots for Electronic Effects. (n.d.).
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Journal of Emerging Investigators. [Link]
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2000, December). Tetrahedron. [Link]
Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. (n.d.). ResearchGate. [Link]
26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. (1956). Google Books.
The Hammett cp relationship. (n.d.). Cambridge Assets. [Link]
Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. [Link]
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Retrieved from a source providing a detailed protocol for Suzuki-Miyaura reactions.
Causal or Experimental Research Designs. (n.d.). Retrieved from a source explaining experimental research design principles.
Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). (n.d.). ResearchGate. [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
Causality and control: key to the experiment. (n.d.). PubMed. [Link]
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. (n.d.). Vaia. [Link]
Chapter 4 Causality. (n.d.). Research Methods Course Pack - David Schuster, Ph.D.. [Link]
Methoxy group. (n.d.). In Wikipedia. Retrieved from [Link]
Causality and research design: experiments versus observation. (2008, November 10). Harry Ganzeboom. [Link]
Why is an -OCH3 group more electron donating than a -CH3 group? (2016, March 20). Quora. [Link]
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.). Pendidikan Kimia. [Link]
METHYL 3-IODO-4-METHOXYBENZOATE One Chongqing Chemdad Co. (n.d.).
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. (n.d.). Organic Process Research & Development. [Link]
Causality and experiments. (n.d.). Retrieved from a source providing educational material on causality and experimental design.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. (n.d.). Beilstein Journals. [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. [Link]
Application Notes & Protocols: Synthesis of Biaryl Intermediates from tert-butyl 3-iodo-2-methoxybenzoate
Introduction: The Central Role of Biaryl Scaffolds in Modern Chemistry Biaryl structures, characterized by two directly connected aromatic rings, are a cornerstone of modern medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Biaryl Scaffolds in Modern Chemistry
Biaryl structures, characterized by two directly connected aromatic rings, are a cornerstone of modern medicinal chemistry and materials science.[1] They are considered "privileged scaffolds" because they appear in a vast array of biologically active compounds, including anti-inflammatory, antiviral, and antihypertensive drugs.[2][3] The specific orientation (dihedral angle) of the two aryl rings is critical for binding to biological targets, making the synthesis of diverse biaryl structures a key objective in drug discovery.[1][2]
tert-butyl 3-iodo-2-methoxybenzoate is an exceptionally useful starting material for constructing these high-value intermediates. Its key features include:
An iodo group , which is highly reactive in palladium-catalyzed cross-coupling reactions.[4]
An ortho-methoxy group , which can influence the conformation of the final biaryl product and can be a site for further functionalization.
A tert-butyl ester , which serves as a robust protecting group for the carboxylic acid, stable under many coupling conditions but readily removable under acidic conditions.[5]
This guide provides an in-depth analysis of the primary synthetic routes for converting tert-butyl 3-iodo-2-methoxybenzoate into complex biaryl intermediates, focusing on the underlying mechanisms and providing detailed, field-proven laboratory protocols.
The formation of the C-C bond between two aromatic rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. For the arylation of tert-butyl 3-iodo-2-methoxybenzoate, the Suzuki-Miyaura and Stille couplings are the most prominent and reliable methods.
Figure 1: General reaction scheme for biaryl synthesis.
The Suzuki-Miyaura Coupling: Versatility and Low Toxicity
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents (boronic acids and esters). The reaction requires a base to activate the boronic acid for the key transmetalation step.[6]
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the starting material, forming a Pd(II) complex.
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the biaryl product and regenerating the Pd(0) catalyst.[7]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Stille Coupling: Orthogonality and Functional Group Tolerance
The Stille reaction couples the aryl iodide with an organostannane (organotin) reagent.[8] A key advantage of the Stille coupling is its remarkable tolerance for a wide variety of functional groups, as the organostannanes are generally unreactive towards many common reagents and do not require activation by a base.[9] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts necessitate careful handling and purification.[9][10]
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling but differs in the transmetalation step.[8][11]
Oxidative Addition: Identical to the Suzuki reaction, the Pd(0) catalyst inserts into the C-I bond.
Transmetalation: The organostannane directly transfers its organic group to the Pd(II) complex without the need for a base. The rate of transfer depends on the R group on the tin, with unsaturated groups (alkynyl, vinyl, aryl) transferring much faster than alkyl groups. This selectivity is a powerful synthetic tool.
Reductive Elimination: The biaryl product is formed, and the Pd(0) catalyst is regenerated.[12]
Figure 3: Simplified catalytic cycle for the Stille reaction.
Data Summary: Comparison of Coupling Methods
Feature
Suzuki-Miyaura Coupling
Stille Coupling
Rationale & Field Insights
Coupling Partner
Organoboron (Boronic Acid/Ester)
Organostannane
Boronic acids are generally non-toxic and environmentally benign. Organostannanes are highly toxic and require specialized handling and waste disposal.[9]
Toxicity
Low
High
This is the primary reason for the preference of Suzuki coupling in industrial and pharmaceutical settings.[13]
Byproducts
Boron-based salts
Organotin halides
Tin byproducts can be difficult to remove from the final product, often requiring specific workup procedures or multiple chromatographic purifications.[9]
Reaction Conditions
Requires a base (e.g., K₂CO₃, Cs₂CO₃)
Generally base-free
The need for a base in Suzuki coupling can be a limitation if the substrate has base-sensitive functional groups. Stille offers broader compatibility in this regard.[6]
Functional Group Tolerance
Good to Excellent
Excellent
Both methods are robust, but the inertness of organostannanes gives the Stille reaction a slight edge for extremely sensitive substrates.[9]
Commercial Availability
Vast library of boronic acids available
More limited and expensive
The widespread use of Suzuki coupling has led to a massive commercial inventory of diverse boronic acids and esters.[4]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of tert-butyl 3-iodo-2-methoxybenzoate
This protocol describes a general procedure for the coupling with a representative arylboronic acid.
Materials and Reagents
Reagent
M.W.
Amount
Moles (mmol)
Equiv.
tert-butyl 3-iodo-2-methoxybenzoate
348.17
348 mg
1.0
1.0
Phenylboronic Acid
121.93
146 mg
1.2
1.2
Pd(PPh₃)₄
1155.56
35 mg
0.03
0.03
K₂CO₃ (anhydrous)
138.21
415 mg
3.0
3.0
Toluene
-
8 mL
-
-
Ethanol
-
2 mL
-
-
Water
-
2 mL
-
-
Step-by-Step Methodology
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-iodo-2-methoxybenzoate (348 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the resulting suspension by bubbling the inert gas through it for another 10 minutes. Finally, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting aryl iodide.
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure biaryl product.
Protocol 2: Stille Coupling of tert-butyl 3-iodo-2-methoxybenzoate
This protocol outlines a typical Stille coupling, emphasizing anhydrous conditions.
Materials and Reagents
Reagent
M.W.
Amount
Moles (mmol)
Equiv.
tert-butyl 3-iodo-2-methoxybenzoate
348.17
348 mg
1.0
1.0
Tributyl(phenyl)stannane
367.08
440 mg
1.2
1.2
Pd₂(dba)₃
915.72
23 mg
0.025
0.025
P(o-tol)₃
304.37
30 mg
0.10
0.10
Anhydrous Dioxane
-
10 mL
-
-
Step-by-Step Methodology
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add tert-butyl 3-iodo-2-methoxybenzoate (348 mg, 1.0 mmol).
Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
Reagent Addition: Under inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 30 mg, 0.10 mmol), and anhydrous dioxane (10 mL) via syringe. Stir for 10 minutes until the catalyst dissolves. Finally, add tributyl(phenyl)stannane (440 mg, 1.2 mmol) via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC as described in the Suzuki protocol. Stille couplings are often faster, typically complete in 1-6 hours.
Work-up: Cool the mixture to room temperature. To quench and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. A precipitate of tributyltin fluoride will form.
Extraction & Purification: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (30 mL). Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow and Characterization
The successful synthesis of the target biaryl intermediate must be confirmed through rigorous purification and characterization.
Figure 4: A typical workflow from reaction setup to final product analysis.
Standard Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Confirmation is achieved by the disappearance of the aromatic proton signals corresponding to the aryl iodide and the appearance of a new set of aromatic signals for the newly introduced ring. The signals for the tert-butyl group (singlet, ~1.5 ppm) and the methoxy group (singlet, ~3.8 ppm) should remain.
¹³C NMR: The appearance of new aromatic carbon signals and the upfield shift of the carbon previously attached to iodine are strong indicators of product formation.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the second aryl group. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.
Chromatography (TLC/HPLC): Used to assess the purity of the final compound. A single spot on a TLC plate or a single peak in an HPLC chromatogram (under appropriate conditions) indicates a high degree of purity.[14]
Conclusion
tert-butyl 3-iodo-2-methoxybenzoate serves as a highly effective and versatile platform for the synthesis of complex biaryl intermediates. Through well-established palladium-catalyzed methods like the Suzuki-Miyaura and Stille couplings, researchers can access a wide range of structures crucial for drug discovery and materials science.[15][16] The choice between these methods depends on factors such as substrate sensitivity, toxicity concerns, and the availability of coupling partners. The protocols and insights provided herein offer a robust framework for the successful synthesis, purification, and characterization of these valuable compounds.
References
Expanding chemical space by para-C−H arylation of arenes - PMC - NIH. (2022-07-08). National Institutes of Health. [Link]
Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]
Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(33), 14757-14781. [Link]
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). PubMed Central. [Link]
Examples of biaryl structure applications. ResearchGate. [Link]
Harada, M., Karakawa, S., Yamada, N., Miyano, H., & Shimbo, K. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1593, 91-101. [Link]
Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal. [Link]
Synthesis of a variety of biaryl derivatives. Reaction conditions: all... ResearchGate. [Link]
Strategies for the synthesis of bi- and triarylic materials starting from commercially available phenols. CONICET. [Link]
In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. PubMed. [Link]
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PubMed Central. [Link]
A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
Purification and characterization of two biosynthetic intermediates of ovalbumin. PubMed. [Link]
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Optimized Sonogashira Coupling Conditions for Sterically Hindered Iodobenzoates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Steric Challenges in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This transformation is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4] While highly efficient for many substrates, the reaction's performance can be severely hampered when dealing with sterically hindered starting materials, such as ortho-substituted iodobenzoates.
The steric bulk adjacent to the reacting center poses two primary challenges:
Inhibited Oxidative Addition: The initial, often rate-limiting, step of the catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) complex.[4] Large ortho-substituents can physically block the approach of the palladium catalyst, dramatically slowing down this crucial step.[5]
Slower Reductive Elimination: The final step, which forms the desired product and regenerates the active catalyst, can also be impeded, leading to catalyst deactivation or side reactions.
This application note provides a detailed guide for navigating these challenges. We will delve into the mechanistic considerations, explore key parameter optimizations, and present a robust protocol specifically designed for the successful Sonogashira coupling of sterically hindered iodobenzoates.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
A comprehensive understanding of the reaction mechanism is vital for rational optimization. The classical Sonogashira coupling operates via two interconnected catalytic cycles.[1][4][6]
The Palladium Cycle: This is the primary cycle where the C-C bond is formed. It begins with the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) complex. A subsequent transmetalation step, where the acetylide group is transferred from the copper co-catalyst to the palladium center, is followed by reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[1][4]
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][7] In the presence of a base, the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate. This species is significantly more reactive and readily participates in the transmetalation step with the palladium complex.[1]
The interplay between these cycles is critical, and for hindered substrates, every step must be optimized to favor the forward reaction and prevent catalyst decomposition or unwanted side reactions like Glaser homocoupling of the alkyne.[1]
Caption: A diagram illustrating the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Parameter Optimization for Hindered Substrates
Successfully coupling sterically demanding substrates requires careful selection of catalysts, ligands, bases, and solvents. The standard conditions often fail, necessitating a more tailored approach.
Catalyst and Ligand Selection: The Power of Bulk
For sterically hindered aryl iodides, the choice of palladium source and, more importantly, the phosphine ligand is paramount.
Bulky, Electron-Rich Ligands: This is the single most critical factor. Sterically demanding, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step.[6][8] These ligands accelerate the reaction in two ways:
They promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L₂ species.
Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the carbon-iodine bond.
Excellent choices include tri(tert-butyl)phosphine (P(t-Bu)₃), SPhos, and XPhos. N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions.[4]
The Role of the Base: Beyond a Simple Scavenger
The base is not merely a scavenger for the HI byproduct.[7] It plays a crucial role in the deprotonation of the terminal alkyne to form the copper acetylide.[7][9]
Amine Bases: Triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are common choices. For hindered substrates, a bulkier amine like diisopropylamine (i-Pr₂NH) can be beneficial, as it is less likely to coordinate to the palladium center and inhibit catalysis.[9]
Inorganic Bases: In some cases, particularly in copper-free systems, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can offer superior results.[4][10] They are non-coordinating and can be effective in polar aprotic solvents.
Copper Co-catalyst: To Use or Not to Use?
The classic Sonogashira protocol employs a copper(I) salt (typically CuI) as a co-catalyst.[3]
Classical Conditions (with Copper): For many systems, CuI is essential for achieving reasonable reaction rates at moderate temperatures. It facilitates the formation of the highly reactive copper acetylide.[1]
Copper-Free Conditions: A significant drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), which leads to impurities that can be difficult to separate.[1] For slow-reacting, hindered substrates where the desired reaction is sluggish, this side reaction can become dominant. Copper-free protocols have been developed to circumvent this issue.[11][12] These systems often require more forcing conditions (higher temperatures) or highly active catalyst systems (e.g., palladium with bulky phosphine ligands).[6][13]
Solvent and Temperature Considerations
Solvents: The choice of solvent depends on the base and the overall reaction system. Amine bases can often serve as both the base and the solvent.[9] For other systems, polar aprotic solvents like DMF, DMAc, or NMP are effective at solubilizing the various components and allowing for higher reaction temperatures. THF and toluene are also commonly used.
Temperature: While many Sonogashira reactions proceed at room temperature[4], hindered substrates almost always require elevated temperatures to overcome the high activation energy of the oxidative addition step. Reaction temperatures typically range from 60 °C to 120 °C. Careful monitoring is required to balance the desired reaction rate against potential catalyst decomposition or side reactions.
Data Summary: Representative Conditions
The following table summarizes conditions that have proven effective for the Sonogashira coupling of sterically hindered aryl halides.
Aryl Halide Example
Alkyne
Catalyst System (mol%)
Base (equiv.)
Solvent
Temp (°C) / Time (h)
Yield (%)
Notes / Reference
2-Iodotoluene
Phenylacetylene
Pd(OAc)₂ (2) / P(t-Bu)₃ (4)
Cs₂CO₃ (2)
Dioxane
100 °C / 12 h
~85%
Copper-free conditions are often preferred to avoid homocoupling.[6]
Methyl 2-Iodobenzoate
1-Octyne
PdCl₂(PPh₃)₂ (3) / CuI (5)
i-Pr₂NH (3)
THF
65 °C / 8 h
~70-80%
A bulkier amine base can improve yields compared to NEt₃.
2-Iodocumene
Propargyl Alcohol
FeCl₃·6H₂O (10) / 1,10-phen (20)
K₃PO₄ (2)
Water
100 °C / 16 h
~75%
Iron-catalyzed systems offer a greener alternative for some hindered substrates.[5][11]
2,4,6-Trimethylphenyl Iodide
Phenylacetylene
Aminopyrimidine-Pd(II) complex
N/A
Aqueous Buffer
37 °C / 3 h
~72% (conversion)
Specialized ligands can enable coupling of extremely hindered substrates even in aqueous media.[14]
Detailed Experimental Protocol: Coupling of Methyl 2-Iodobenzoate with Phenylacetylene
This protocol describes a robust, copper-free method for coupling a sterically hindered iodobenzoate, a reaction often prone to low yields under standard conditions.
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg) - Handle in a glovebox or as a solution
Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 652 mg)
Anhydrous, degassed 1,4-Dioxane (5 mL)
Schlenk flask or microwave vial equipped with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon) line
Procedure:
Reaction Setup:
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), P(t-Bu)₃ (8.1 mg), and Cs₂CO₃ (652 mg).
Safety Note: Solid P(t-Bu)₃ is pyrophoric and must be handled under an inert atmosphere. Using a pre-prepared solution in an inert solvent is a safer alternative.
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
Reagent Addition:
Add the methyl 2-iodobenzoate (262 mg) to the flask.
Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
Finally, add the phenylacetylene (132 µL) via syringe.
Reaction Execution:
Seal the flask and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 12-16 hours.
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
Workup and Purification:
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, methyl 2-(phenylethynyl)benzoate.
Caption: Experimental workflow for the copper-free Sonogashira coupling of a hindered iodobenzoate.
1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Switch to a more active ligand like SPhos or an NHC.
Significant Alkyne Homocoupling
1. Reaction is run with copper co-catalyst.2. Oxygen contamination in a copper-catalyzed reaction.
1. Switch to a copper-free protocol.2. Thoroughly degas all solvents and ensure a tight inert seal.
Decomposition of Starting Material
1. Reaction temperature is too high.2. Base is too harsh or nucleophilic.
1. Lower the reaction temperature and increase reaction time.2. Switch to a weaker or non-nucleophilic base (e.g., K₂CO₃ instead of an amine).
Hydrolysis of Ester Group
1. Presence of water with an inorganic base.
1. Use rigorously dried solvents and reagents. Consider a non-hydrolytic base like DIPEA.
References
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]
Fiveable. (2025, September 15). Sonogashira Coupling Definition - Organic Chemistry Key Term. Available at: [Link]
BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
National Center for Biotechnology Information (PMC). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information (PMC). (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2023, February 8). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions | Request PDF. Available at: [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved February 15, 2026, from [Link]
Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved February 15, 2026, from [Link]
University of California, Santa Barbara. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved February 15, 2026, from [Link]
Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]
ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
National Center for Biotechnology Information (PMC). (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Retrieved February 15, 2026, from [Link]
MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]
Application Note: Selective Hydrolysis of tert-Butyl Esters in the Presence of Methoxy Groups
Executive Summary The tert-butyl ester is a pillar of orthogonal protection strategies due to its resistance to basic hydrolysis (saponification) and nucleophilic attack. However, its removal requires acidic conditions t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tert-butyl ester is a pillar of orthogonal protection strategies due to its resistance to basic hydrolysis (saponification) and nucleophilic attack. However, its removal requires acidic conditions that generate the reactive tert-butyl carbocation (
).
In substrates containing methoxy groups —particularly methoxy-substituted aromatics (anisole derivatives)—this cation presents a critical liability. While the ether linkage itself is generally robust to mild acids, the methoxy group renders the aromatic ring electron-rich, making it highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the liberated
.
This guide details three distinct protocols to cleave tert-butyl esters while preserving methoxy functionalities and preventing "cation return" side reactions.
Mechanistic Insight & Cation Management
The cleavage of tert-butyl esters proceeds via an
(Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism. Unlike primary esters, which hydrolyze via tetrahedral intermediates, tert-butyl esters fragment to release the stable tert-butyl cation and the free carboxylic acid.
The "Cation Return" Problem
The selectivity challenge is not the stability of the methoxy ether bond, but the nucleophilicity of the methoxy-bearing substrate .
Scenario A (Aliphatic Ethers): R-OMe is generally inert to the conditions described below.
Scenario B (Aromatic Ethers): Ar-OMe activates the ring. Without a "scavenger," the generated
will alkylate the ring, leading to inseparable byproducts.
Mechanistic Pathway Diagram
Figure 1: The
cleavage pathway showing the critical divergence between product formation and irreversible alkylation of electron-rich aromatics.
Protocol 1: The "Scavenger Cocktail" (TFA Method)
Best For: Substrates with electron-rich aromatic rings (e.g., dimethoxybenzene moieties) that are prone to alkylation.
Mechanism: Trifluoroacetic acid (TFA) mediates cleavage; silanes or thioethers act as "soft" nucleophiles to quench the cation faster than the aromatic ring can react.
Critical: Ensure the scavenger is well-mixed before acid addition.
Acidolysis: Cool the solution to 0°C. Add TFA dropwise.
Ratio: The final solvent composition should be roughly 1:1 DCM:TFA (v/v) or 2:1 depending on substrate solubility.
Reaction: Warm to room temperature. Stir for 1–3 hours. Monitor by TLC/LC-MS.
Observation: Evolution of gas (isobutylene) may be observed.
Workup (Azeotropic Removal):
Concentrate the mixture under reduced pressure.
Do not heat above 40°C.
Add Toluene (equal volume) and re-concentrate. Repeat 3x. This removes residual TFA as a binary azeotrope, preventing acid-catalyzed decomposition during drying.
Purification: If TES was used, byproducts are volatile. If Thioanisole was used, flash chromatography is required.[4]
Protocol 2: Lewis Acid Catalysis (ZnBr2)
Best For: Acid-sensitive substrates (e.g., those containing N-Boc groups or acid-labile glycosidic linkages) where TFA is too harsh.
Selectivity: Cleaves secondary/tertiary esters but leaves primary esters and ethers (including methoxy) intact.
Best For: "Green" chemistry requirements, highly sensitive substrates, and late-stage functionalization where purification must be minimized.
Mechanism: The slightly acidic silanol groups (
) on the silica surface catalyze the elimination of isobutylene at elevated temperatures.
Reagents
Catalyst: Silica Gel (Chromatography grade, 60 Å).
Solvent: Toluene (or Xylene for higher boiling point).
Step-by-Step Methodology
Mixture: Dissolve substrate in Toluene. Add Silica Gel (Weight ratio: 5g Silica per 1g Substrate).
Note: The silica must be dry.
Thermal Cycle: Heat the suspension to reflux (110°C) with vigorous stirring.
Duration: 2–10 hours.
Selectivity: This method is remarkably selective for tert-butyl esters over tert-butyl ethers and methoxy groups.
Filter through a sintered glass funnel or a Celite pad.
Wash the silica pad with 10% Methanol in DCM to elute the free acid (which may adsorb to the silica).
Concentrate the filtrate.[5] Often yields pure product without further chromatography.
Troubleshooting & Optimization Matrix
Observation
Probable Cause
Corrective Action
Alkylation of Aromatic Ring
attacking Ar-OMe
Switch to Protocol 1. Increase Scavenger (TES) to 5-10 equiv.
Incomplete Cleavage (TFA)
Equilibrium with t-butyl trifluoroacetate
Add a drop of water (cation trap) or extend time.
Incomplete Cleavage (ZnBr2)
Wet solvent or inactive catalyst
Use freshly fused/dried . Ensure anhydrous DCM.
Loss of Methoxy Group
Lewis acid too strong (e.g., used)
Strictly avoid Boron/Aluminum halides. Use Protocol 3 (Silica).
Product Trapped on Silica
Strong adsorption of polar acid
Elute silica with polar solvent (10% MeOH/DCM or 1% AcOH/EtOAc).
Decision Workflow
Figure 2: Strategic workflow for selecting the optimal deprotection method based on substrate complexity.
References
Wu, Y. Q., et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847-2849. Link
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
Sánchez, R., et al. "A Mild and Selective Method for the Cleavage of tert-Butyl Esters." Synlett, vol. 2000, no. 04, 2000, pp. 509-510. (Silica Gel Method).[2][4][8] Link
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research, vol. 58, no.[6][9] 4, 2001, pp. 338-341.[6] Link
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (General Reference for Orthogonality).
Heck reaction optimization for Tert-butyl 3-iodo-2-methoxybenzoate substrates
Application Note: Heck Reaction Optimization for Tert-butyl 3-iodo-2-methoxybenzoate Executive Summary This Application Note details the optimization of the Mizoroki-Heck reaction for tert-butyl 3-iodo-2-methoxybenzoate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Heck Reaction Optimization for Tert-butyl 3-iodo-2-methoxybenzoate
Executive Summary
This Application Note details the optimization of the Mizoroki-Heck reaction for tert-butyl 3-iodo-2-methoxybenzoate (Substrate 1 ). This substrate presents a unique dichotomy: the iodine at the C3 position is sterically crowded by the ortho-methoxy group (C2) and the meta-tert-butyl ester (C1), yet the tert-butyl ester moiety requires mildly basic conditions to prevent acid-catalyzed deprotection (isobutylene loss).
This guide prioritizes Jeffery conditions (ligand-free, phase-transfer catalysis) as the primary workflow due to its proven efficacy with hindered aryl iodides, followed by a phosphine-ligated backup protocol.
Mechanistic Challenges & Strategy
Successful coupling requires navigating three specific mechanistic hurdles inherent to this substrate:
Steric Impediment to Oxidative Addition: The C2-methoxy group creates significant steric bulk around the C3-iodine bond. While aryl iodides are generally reactive, ortho-substitution significantly retards the rate of oxidative addition to Pd(0).
Electronic Deactivation: The methoxy group is an electron-donating group (EDG) by resonance. Electron-rich aryl halides typically undergo oxidative addition slower than their electron-poor counterparts.
Chemospecificity (Ester Stability): The tert-butyl ester is acid-labile. While Heck reactions are basic, the generation of HI (hydroiodic acid) as a byproduct must be immediately neutralized by the base to prevent autocatalytic ester cleavage.
Strategic Pathway: The "Jeffery" Advantage
We utilize Jeffery conditions (Pd(OAc)₂, Tetraalkylammonium salt, Inorganic base) as the first-line approach. The quaternary ammonium salt (e.g., TBAB) stabilizes "naked" Pd(0) nanoparticles, preventing aggregation into inactive Pd-black while facilitating the oxidative addition of hindered substrates without the steric penalty of bulky phosphine ligands.
Optimization Protocols
Experiment A: The "Jeffery" Screen (Ligand-Free)
Recommended starting point for high-yield synthesis.
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂ (2–5 mol%)
Precursor to active Pd(0) nanoparticles.
Additive
TBAB (1.0 equiv)
Phase transfer agent; stabilizes Pd-colloids; increases reaction rate.
Base
K₂CO₃ or NaOAc (2.5 equiv)
Neutralizes HI; K₂CO₃ is generally superior for hindered substrates in DMF.
Solvent
DMF or DMAc
High dielectric constant stabilizes the polar transition state.
Temp
80°C – 100°C
Sufficient energy for oxidative addition; <120°C preserves the t-butyl ester.
Experiment B: The "Bulky Phosphine" Screen
Use only if Experiment A results in low conversion (<40%) or high dehalogenation.
Parameter
Condition
Rationale
Catalyst
Pd₂(dba)₃ (2 mol%)
Zero-valent Pd source.
Ligand
P(o-tol)₃ or XPhos (4–8 mol%)
P(o-tol)₃: Classic ligand for hindered substrates. XPhos: Modern Buchwald ligand for difficult oxidative additions.
Base
Et₃N or DIPEA (3.0 equiv)
Organic bases often pair better with phosphine pathways.
Solvent
MeCN or Toluene
Non-polar/Polar-aprotic balance for phosphine solubility.
Visualizing the catalytic cycle with emphasis on the specific substrate constraints.
Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle highlighting the critical oxidative addition step where the C2-methoxy steric hindrance is overcome by TBAB-stabilized palladium nanoparticles.
Figure 2: Optimization Decision Tree
Logic flow for process chemists.
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on initial screening outcomes.
References
Jeffery, T. (1996).[3] "Tetraalkylammonium salts in palladium-catalyzed vinylation of aryl and vinyl halides." Tetrahedron, 52(30), 10113-10130. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link
Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5(1), 31-44. Link
Farina, V. (2004). "High-turnover palladium catalysts in cross-coupling and Heck chemistry." Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. Link
Technical Support Center: Optimizing Cross-Coupling Reactions of tert-butyl 3-iodo-2-methoxybenzoate
Welcome to the technical support center for improving yields in cross-coupling reactions involving tert-butyl 3-iodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for improving yields in cross-coupling reactions involving tert-butyl 3-iodo-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered and electronically rich substrate. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to enhance the success of your synthetic endeavors.
Understanding the Challenges
Tert-butyl 3-iodo-2-methoxybenzoate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The steric bulk of the ortho-methoxy group and the adjacent large tert-butyl ester can significantly hinder the approach of the palladium catalyst to the C-I bond, thereby slowing down the crucial oxidative addition step of the catalytic cycle. Furthermore, the electron-donating nature of the methoxy group increases the electron density at the reaction center, which can also impede oxidative addition to the electron-rich Pd(0) catalyst. Overcoming these combined steric and electronic hurdles is key to achieving high yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is giving very low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling with this substrate is a common issue, often stemming from an inefficient oxidative addition or transmetalation step.
Potential Causes & Solutions:
Ineffective Catalyst/Ligand System: The steric hindrance of the substrate requires a catalyst system specifically designed for challenging couplings.
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for sterically demanding substrates.[1][2] These ligands create a more reactive, coordinatively unsaturated palladium center that can more readily access the hindered C-I bond.
Palladium Precursor: While Pd(PPh₃)₄ can be used, Pd₂(dba)₃ or Pd(OAc)₂ are often more effective as they readily form the active Pd(0) species in the presence of a suitable phosphine ligand.
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
Base Selection: A strong base is often required to activate the boronic acid for transmetalation.[3][4] Potassium phosphate (K₃PO₄) is a reliable choice for sterically hindered couplings. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. The base's role is to form a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.[5]
Solvent System: A polar aprotic solvent is typically preferred. Toluene, dioxane, or a mixture of toluene/water or dioxane/water are common choices that help to dissolve both the organic substrate and the inorganic base.[6]
Decomposition of the Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can release the boronic acid slowly under the reaction conditions, minimizing decomposition.[6]
Reaction Temperature: While heating is often necessary, excessively high temperatures can lead to degradation. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C).
Question 2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow.
Potential Causes & Solutions:
Slow Transmetalation/Reductive Elimination: If the cross-coupling pathway is kinetically slow, the boronic acid has more opportunity to undergo homocoupling.
Optimize Ligand and Base: As mentioned above, using a bulky, electron-rich ligand and a suitable base can accelerate the desired catalytic cycle.
Use of Additives: In some cases, the addition of a copper(I) co-catalyst can promote the desired cross-coupling and suppress homocoupling, particularly in couplings to form sterically hindered biaryls.[7]
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of an inert gas.
Question 3: My Heck reaction with an acrylate is sluggish and gives a low yield of the desired cinnamate product. What should I try?
Answer:
The Heck reaction with this electron-rich aryl iodide can be challenging due to the slow oxidative addition and potential for competing side reactions.
Potential Causes & Solutions:
Catalyst and Ligand Choice:
Palladium Source: Pd(OAc)₂ is a common and effective palladium source for Heck reactions.
Ligand Selection: For electron-rich aryl halides, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands can accelerate the oxidative addition step.[8] In some cases, phosphine-free conditions using a palladium salt with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective, particularly at higher temperatures.
Base and Solvent:
Base: A hindered organic base like triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is typically used. The choice of base can influence the reaction rate and selectivity.
Solvent: Polar aprotic solvents such as DMF, NMP, or DMAc are commonly used.
Reaction Temperature: Heck reactions often require elevated temperatures (100-140 °C) to proceed at a reasonable rate. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.
Question 4: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is not proceeding. What are the key parameters to optimize?
Answer:
Successful Sonogashira coupling of this substrate relies on the careful orchestration of the palladium catalyst, a copper(I) co-catalyst, and the base.
Potential Causes & Solutions:
Catalyst System:
Palladium and Ligand: A combination of a Pd(II) salt like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand is typically used. For this sterically hindered substrate, a more electron-rich and bulky ligand than PPh₃ may be beneficial.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10] Ensure your CuI is fresh and of high purity.
Base and Solvent:
Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.
Solvent: The reaction is often run in the amine base as the solvent, or in a co-solvent system like THF or DMF.
Reaction Conditions:
Anaerobic Conditions: Sonogashira couplings are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[11] It is critical to perform the reaction under strictly anaerobic conditions.
Temperature: These reactions can often be run at or slightly above room temperature.
Frequently Asked Questions (FAQs)
Q1: Which general type of palladium ligand is most suitable for cross-coupling reactions with tert-butyl 3-iodo-2-methoxybenzoate?
A1: Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding trialkylphosphines (e.g., P(t-Bu)₃), are generally the most effective.[1][12] These ligands facilitate the rate-limiting oxidative addition step by stabilizing the electron-rich palladium center and promoting the dissociation of a ligand to create a reactive, coordinatively unsaturated species. N-heterocyclic carbene (NHC) ligands are also a good option due to their strong electron-donating properties and steric bulk.[1]
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and why is a strong base often necessary for this substrate?
A2: The base in a Suzuki-Miyaura reaction has multiple roles, but its primary function is to activate the boronic acid.[3][4] It does this by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which can then more readily transfer its organic group to the palladium center during the transmetalation step.[5] For a sterically hindered substrate like tert-butyl 3-iodo-2-methoxybenzoate, the subsequent steps in the catalytic cycle may be slow, so a more reactive boronate species, generated by a stronger base like K₃PO₄, can help to drive the reaction forward.
Q3: Can I use tert-butyl 3-bromo-2-methoxybenzoate instead of the iodo analog?
A3: While possible, using the bromo analog will likely be more challenging. The C-Br bond is stronger than the C-I bond, making the oxidative addition step even more difficult.[6] You would likely need a more active catalyst system, such as one employing a highly electron-rich and bulky ligand (e.g., a Buchwald ligand or an NHC ligand), and potentially higher reaction temperatures. The reactivity order for aryl halides in palladium-catalyzed cross-coupling is generally I > Br > Cl.
Q4: Are there any alternative cross-coupling reactions that are known to work well with this type of substrate?
A4: Yes, besides the common Suzuki, Heck, and Sonogashira reactions, Buchwald-Hartwig amination for the formation of C-N bonds and palladium-catalyzed cyanation are also valuable transformations. For Buchwald-Hartwig amination, a catalyst system with a bulky, electron-rich ligand is also crucial.[13] For cyanation, various cyanide sources can be used, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), with a suitable palladium catalyst and ligand system.[12]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Condition
Rationale
Aryl Halide
tert-butyl 3-iodo-2-methoxybenzoate (1.0 equiv)
Substrate
Boronic Acid/Ester
Arylboronic acid (1.2-1.5 equiv) or pinacol ester
Excess nucleophile drives the reaction to completion.
Palladium Precursor
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Forms the active Pd(0) catalyst in situ.
Ligand
SPhos or XPhos (2-5 mol%)
Bulky, electron-rich ligand to promote oxidative addition.
Base
K₃PO₄ (2.0-3.0 equiv)
Strong base to facilitate transmetalation.
Solvent
Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)
Aprotic solvent with water to dissolve the inorganic base.
Temperature
80-110 °C
Sufficient energy to overcome the activation barrier.
Atmosphere
Inert (Argon or Nitrogen)
Prevents catalyst decomposition and side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
To an oven-dried Schlenk flask, add tert-butyl 3-iodo-2-methoxybenzoate (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the organic solvent (e.g., toluene).
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
Add the degassed solvent (e.g., toluene and water) to the Schlenk flask via syringe.
Add the catalyst/ligand solution to the reaction mixture via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
Doyle, A. G., & Sigman, M. S. (2024). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling. eScholarship, University of California. Retrieved from [Link]
Catarino, J. S., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Littke, A. F., & Fu, G. C. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews.
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
ACS Publications. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
Biscoe, M. R., et al. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters.
Warner, B. P., et al. (2010). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
Li, G.-Q., Yamamoto, Y., & Miyaura, N. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers.
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
So, C. M., et al. (2010). Remarkably Effective Phosphanes Simply with a PPh2 Moiety: Application to Pd‐Catalysed Cross‐Coupling Reactions for Tetra‐ortho‐substituted Biaryl Syntheses. Chemistry – A European Journal.
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
Morken, J. P., et al. (2013). Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society.
Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
Roche, M., et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Science.
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
Biscoe, M. R., et al. (2008). Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones. Organic Letters.
Lipshutz, B. H., et al. (2017). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
Denmark, S. E., & Kassel, D. B. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
ResearchGate. (2015). Strategies for ortho-tert-Butylation of Phenols and their Analogues. Retrieved from [Link]
Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
Chem Help ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
Patil, N. T., et al. (2023). Gold Catalysis: A New Contender for Cross-Coupling Reactions with Aryl Halides. AsiaChem Magazine.
Troubleshooting protodehalogenation side reactions in iodobenzoates
Welcome to the Iodobenzoate Stability & Troubleshooting Center . This guide addresses the specific challenges of handling iodobenzoates in cross-coupling and metalation chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Iodobenzoate Stability & Troubleshooting Center .
This guide addresses the specific challenges of handling iodobenzoates in cross-coupling and metalation chemistry. The electron-deficient nature of the benzoate core accelerates oxidative addition (good) but renders the C-I bond highly susceptible to competitive reduction (protodehalogenation) and radical abstraction (bad).
Section 1: Diagnostic Workflow
Before altering conditions, determine the mechanistic origin of the Ar-H byproduct. Use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating the source of protodehalogenation in iodobenzoates.
The most common cause of dehalogenation in iodobenzoates is
-hydride elimination from a palladium-alkoxide intermediate.
Q1: Why is my ethyl iodobenzoate converting to ethyl benzoate instead of the biaryl product?
Technical Insight: You are likely using an alkoxide base (e.g., NaOEt, KOtBu) or a primary/secondary alcohol solvent.
Mechanism:
Oxidative Addition: Pd(0) inserts into the C-I bond. Iodobenzoates do this rapidly.
Ligand Exchange: The alkoxide base replaces the iodide on the Pd center.
-Hydride Elimination: If the alkoxide has hydrogens on the -carbon (e.g., ethoxide, isopropoxide), the Pd center abstracts a hydride, releasing an aldehyde/ketone and forming a Pd-H species.
Reductive Elimination: The Pd-H species eliminates with the aryl ring to form Ar-H (the dehalogenated byproduct).[1]
The Fix:
Switch Base: Use bases without
-hydrogens.
Recommended:
(tribasic potassium phosphate) or .
Avoid: Ethoxide, Isopropoxide, n-Butoxide.
Switch Solvent: Move away from alcohols (MeOH, EtOH, iPrOH). Use aprotic solvents like Toluene, Dioxane, or DMF.
Q2: I am using Carbonate bases and Toluene, but still seeing ~15% dehalogenation. Why?
Technical Insight: This indicates stalled transmetallation .
If the boronic acid is sterically hindered or electron-poor, the transmetallation step is slow. The oxidative addition complex (Ar-Pd-I) "waits" in solution. Over time, it scavenges protons from trace water or undergoes radical abstraction from the solvent (especially in DMF/DMA at high temps).
The Fix:
Water Control: While Suzuki requires some water, excess water promotes protodeborylation of the boronic acid. Use a strictly controlled ratio (e.g., Toluene:Water 10:1) and degas thoroughly.
Boost Transmetallation: Add a promoter.
Recommendation: Add 10-20 mol% Ag2O (Silver Oxide). Silver helps strip the iodide from the Pd, forcing the transmetallation to proceed.
Ligand Choice: Switch to a bulky, electron-rich ligand like XPhos or SPhos .[1] These accelerate the reductive elimination of the product, minimizing the lifetime of the active species where side reactions occur [1].
Iodobenzoates are excellent candidates for Iodine-Magnesium exchange because the reaction is faster than the nucleophilic attack on the ester—if controlled correctly.
Q3: When preparing the Grignard reagent, I see immediate formation of the dehalogenated product before adding the electrophile.
Technical Insight: This is almost exclusively a moisture problem .
Unlike Pd-catalysis where "hydride transfer" is a complex organometallic step, in Grignard chemistry, Ar-Mg-X is an extremely strong base (
). It will instantly rip a proton from water (ppm levels) or non-dry solvents.
The Fix:
Titrate Reagents: Commercial
varies in concentration.[2] Titrate it before use.
Dry Solvents: Solvents must be
ppm water. THF is hygroscopic; distill over Na/Benzophenone or use a column drying system immediately before use.
Q4: Can I use standard Mg turnings to make the Grignard?
Answer:No.Reasoning: Generating a Grignard from Mg turnings requires initiation and heat. Iodobenzoates contain an ester. As soon as a molecule of Ar-Mg-I forms, it will attack the ester of a neighboring Ar-I molecule (dimerization/polymerization).
Protocol: You must use Iodine-Magnesium Exchange at low temperature.
Reagent:TurboGrignard (
). The LiCl breaks up aggregates, increasing the rate of exchange so it can be done at -20°C or -40°C, where the ester is stable [2].
Section 4: Visual Mechanism & Protocols
Mechanism: The
-Hydride Trap in Pd-Catalyzed Coupling
This diagram illustrates why isopropanol/ethoxide causes dehalogenation.
Figure 2: The mechanistic pathway of base-mediated protodehalogenation.
Protocol: Dehalogenation-Free Suzuki Coupling of Iodobenzoates
Objective: Couple 4-iodobenzoate with Phenylboronic acid while suppressing Ar-H formation.
Technical Support Center: Optimization of Catalyst Loading for tert-Butyl 3-iodo-2-methoxybenzoate Coupling
Status: Active Ticket ID: OPT-PD-3I2M Subject: Troubleshooting & Optimization Guide for Sterically Hindered Aryl Iodide Coupling Executive Summary You are working with tert-butyl 3-iodo-2-methoxybenzoate , a 1,2,3-trisub...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: OPT-PD-3I2M
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Aryl Iodide Coupling
Executive Summary
You are working with tert-butyl 3-iodo-2-methoxybenzoate , a 1,2,3-trisubstituted aryl iodide. This substrate presents a specific set of challenges:
Steric Bulk: The iodine is flanked by a tert-butyl ester (position 1) and a methoxy group (position 2). This creates a "steric wall" that impedes the approach of the palladium catalyst.
Electronic Deactivation: The electron-rich methoxy group ortho to the iodine increases electron density at the oxidative addition site, potentially slowing down the initial step of the catalytic cycle compared to electron-deficient aryl halides.
Labile Functionality: The tert-butyl ester is acid-sensitive; however, Suzuki couplings are basic, so the primary risk is hydrolysis if the base/temperature combination is too aggressive.
This guide provides a self-validating workflow to minimize catalyst loading while maintaining high conversion (>98%).
Module 1: Catalyst Selection & Thermodynamics
Q: Why does my reaction stall at 60-70% conversion regardless of time?
A: This is likely due to catalyst death rather than slow kinetics.
In sterically crowded systems, the transmetallation step is often rate-limiting. If the catalyst rests too long in the active state without turning over, it is prone to aggregation into inactive Palladium black.
The Fix: Ligand Engineering
Do not use simple phosphines (e.g., PPh3). You require bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) that facilitate oxidative addition and protect the metal center during the difficult transmetallation step.
Ligand Class
Recommendation
Rationale
First Line
SPhos or XPhos
The steric bulk promotes reductive elimination, while the electron-rich nature speeds up oxidative addition.
Second Line
P(t-Bu)3
Highly active for extremely hindered chlorides/iodides but air-sensitive.
Pre-catalyst
Pd-G3/G4 Precatalysts
Ensures accurate 1:1 Pd:Ligand ratio and rapid activation, preventing early Pd-black formation.
Q: I see a significant byproduct mass (M-126). Is this my starting material losing iodine?
A: Yes, this is protodeiodination (tert-butyl 3-methoxybenzoate).
Aryl iodides are highly reactive. If the cross-coupling cycle is slow (due to sterics), the Pd-Ar intermediate will capture a hydride source instead of the boronic acid.
Troubleshooting Checklist:
Solvent Source: Are you using primary alcohols (MeOH, EtOH)?
Fix: Switch to aprotic solvents (Toluene, THF, or 1,4-Dioxane).[1]
Water Content: While Suzuki coupling requires some water, excess water acts as a proton source.[1]
Fix: Use a defined ratio (e.g., Toluene:Water 10:1) rather than "wet solvent."[2][3][4]
Base Choice: Alkoxide bases (NaOMe, KOtBu) can act as hydride donors via
-hydride elimination.
Fix: Switch to inorganic bases like K3PO4 or Cs2CO3 .
Module 3: Optimization Workflow (DoE Approach)
Q: How do I lower catalyst loading from 5 mol% to <0.5 mol%?
A: You must move from "One-Factor-at-a-Time" (OFAT) to Design of Experiments (DoE) .
Loading is not an independent variable; it interacts strongly with Temperature and Concentration .
The "Golden Triangle" of Optimization:
Factor A (Loading): Test 0.1, 0.5, 1.0 mol%.
Factor B (Temp): Test 60°C, 80°C, 100°C.
Factor C (Conc): Higher concentration (0.5M - 1.0M) often stabilizes the catalyst in hindered systems, allowing lower loading.
Visualizing the Decision Process:
Caption: Decision tree for optimizing reaction parameters based on crude LCMS data.
Module 4: Experimental Protocols
Protocol A: Standard Screening Conditions
Use this baseline to establish reactivity before optimization.
Vessel: 4 mL vial with septum cap (or 96-well block).
Essential for pharmaceutical intermediates to reach <10 ppm Pd.
After workup, dissolve crude oil in THF/Isopropyl Acetate (10 vol).
Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 equiv relative to Pd loading).
Stir at 50°C for 2 hours.
Filter through a pad of Celite/Charcoal.
Analyze Pd content (ICP-MS).
Module 5: Mechanistic Visualization
The diagram below illustrates why the Transmetallation step is the critical bottleneck for your specific substrate (tert-butyl 3-iodo-2-methoxybenzoate).
Caption: Catalytic cycle highlighting the steric interference at the Transmetallation step caused by the ortho-methoxy and tert-butyl groups.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[5][6][7] Accounts of Chemical Research, 41(11), 1461–1473.
Sherwood, J., et al. (2019). Palladium Removal from Pharmaceutical Intermediates: A Review of Scavenger Technologies. Organic Process Research & Development, 23(8), 1484-1496.
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Staubitz, A. C., et al. (2006).[8] Optimization of the Mizoroki-Heck Reaction using Design of Experiment (DoE). Organic Process Research & Development, 10(1), 64-69.[8]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Tert-butyl 3-iodo-2-methoxybenzoate
Status: Active
Ticket ID: T3I-SOL-001
Subject: Solubility Optimization, Stability, and Handling Guide
Assigned Specialist: Senior Application Scientist
Executive Summary: Know Your Molecule
Before troubleshooting, understand the physicochemical engine driving your solubility issues. Tert-butyl 3-iodo-2-methoxybenzoate is a highly lipophilic intermediate, often appearing as a viscous pale yellow oil or low-melting solid [1].
Its structure dictates its behavior:
The "Grease" Factor: The tert-butyl group and the iodine atom significantly increase lipophilicity (LogP ~4.0-4.5), making it hydrophobic.
The Steric Shield: The ortho-methoxy group and the bulky ester create steric congestion, which can hinder solvation in protic solvents but protects against nucleophilic attack.
The Achilles' Heel: The tert-butyl ester is acid-labile.[1][2] Trace acidity in solvents (e.g., aged CDCl₃) can trigger autocatalytic decomposition into the carboxylic acid and isobutylene gas.
Master Solubility Profile
Solvent Class
Solvent
Solubility Rating
Application Notes
Aprotic Polar
DMSO
Excellent (>100 mM)
Recommended for Stock. Stable if stored anhydrous/frozen.
Aprotic Polar
DMF
Excellent (>100 mM)
Good alternative for high-temp reactions. Harder to remove.
Chlorinated
DCM / Chloroform
Excellent
Ideal for transfers/extractions. Warning: Avoid acidic Chloroform.
Ethers
THF / 1,4-Dioxane
Good
Preferred for Suzuki couplings.
Protic Polar
Methanol / Ethanol
Poor / Moderate
Requires heating; risk of precipitation upon cooling.
Aqueous
Water / Buffers
Insoluble
Do not use as primary solvent. Requires surfactant/co-solvent.
Troubleshooting Guide (Q&A)
Issue 1: "The compound is a sticky gum/oil and impossible to weigh accurately."
Diagnosis: This compound often isolates as a viscous oil due to impurities or super-saturation preventing crystallization [1].
Solution: Volumetric Handling.
Dissolve the entire vial contents in a known volume of DCM or anhydrous THF .
Transfer this solution to a tared vial.
Remove solvent under high vacuum to determine the exact mass of the residue.
Re-dissolve in DMSO to create a standardized Master Stock (e.g., 100 mM).
Why? Pipetting a solution is far more accurate than scraping a gum.
Issue 2: "I diluted my DMSO stock into water/media, and it turned cloudy immediately."
Diagnosis: "Crashing out." The lipophilicity of the iodine and tert-butyl groups drives aggregation when water content exceeds ~90%.
Solution: The Intermediate Dilution Step.
Do not jump from 100% DMSO to 1% DMSO.
Step 1: Dilute 100 mM Stock (DMSO) 1:10 into 100% Ethanol or PEG-400 .
Step 2: Dilute this intermediate slowly into your vortexing aqueous buffer.
Additives: If assay permits, add 0.05% Tween-20 or Cyclodextrin to the aqueous phase before addition.
Issue 3: "My NMR spectrum shows a new peak at ~12 ppm and loss of the tert-butyl singlet."
Diagnosis: Acid-catalyzed hydrolysis. You likely used CDCl₃ that has formed trace HCl over time.
Solution: Neutralize or Switch.
Immediate Fix: Filter your CDCl₃ through a small plug of basic alumina or add a silver foil/stabilizer.
Better Solvent: Switch to DMSO-d6 or Benzene-d6 for characterization. These are non-acidic and stabilize the ester.
Reaction Protocol: Suzuki-Miyaura Coupling
Tert-butyl 3-iodo-2-methoxybenzoate is a prime candidate for Suzuki couplings. However, the tert-butyl group can be sensitive to Lewis acids generated in situ.
Recommended Workflow:
Solvent System: Use 1,4-Dioxane : Water (4:1) . The dioxane solubilizes the lipophilic aryl iodide, while water dissolves the inorganic base.
Base Selection: Use K₃PO₄ or Na₂CO₃ . Avoid hydroxides (NaOH) if high temperatures (>100°C) are required, although the t-butyl group is generally resistant to saponification [2].
Degassing: Oxygen can promote homocoupling or deiodination. Sparge solvents with Argon for 15 minutes before adding the catalyst.
Visualizations
Figure 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system for your application.
Caption: Decision logic for solvent selection based on experimental intent, highlighting critical stability checkpoints.
Figure 2: Acid-Catalyzed Degradation Pathway
Understanding why "old" chloroform kills your sample.
Caption: Mechanism of acid-catalyzed hydrolysis. The tert-butyl group is cleaved as isobutylene gas, leaving the insoluble carboxylic acid.
References
Reddy, P. R., et al. (2022). "An asymmetric synthesis of Taniborbactam enantiomer." International Journal of Pharmaceutical Research and Applications, 7(5), 1332-1340. Link
BenchChem Technical Support. (2025). "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis." BenchChem Technical Guides. Link
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Link
Alternatives to TFA for deprotecting Tert-butyl 3-iodo-2-methoxybenzoate
A Researcher's Guide to Alternatives for TFA-Mediated Deprotection of Tert-butyl 3-iodo-2-methoxybenzoate and Related Sensitive Substrates Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection....
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Alternatives for TFA-Mediated Deprotection of Tert-butyl 3-iodo-2-methoxybenzoate and Related Sensitive Substrates
Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of tert-butyl esters, with a special focus on alternative methods for sensitive substrates where standard strong acid protocols are unsuitable. Our model substrate, tert-butyl 3-iodo-2-methoxybenzoate, presents a common challenge: the need to remove the t-butyl group without compromising other sensitive functionalities, such as the aryl-iodide and methoxy ether.
Frequently Asked Questions (FAQs)
Q1: My standard trifluoroacetic acid (TFA) protocol is causing decomposition of my starting material, tert-butyl 3-iodo-2-methoxybenzoate. What's going wrong?
A1: The issue likely stems from the harshness of neat or highly concentrated TFA. While effective for robust molecules, TFA can lead to several side reactions with sensitive substrates. The tert-butyl cation generated during deprotection is a potent electrophile that can cause unwanted alkylation of electron-rich aromatic rings.[1][2][3] Furthermore, the strongly acidic conditions can potentially lead to ether cleavage or other unforeseen decomposition pathways, especially with extended reaction times or elevated temperatures. For a molecule like tert-butyl 3-iodo-2-methoxybenzoate, the electron-donating methoxy group can activate the aromatic ring, making it more susceptible to electrophilic attack by the tert-butyl cation.
Q2: What are some milder acidic alternatives to TFA that might be more compatible with my sensitive substrate?
A2: When TFA proves too aggressive, several milder acidic systems can be employed for the selective cleavage of tert-butyl esters. These methods often exhibit greater functional group tolerance.
Formic Acid: Neat formic acid can serve as a milder alternative to TFA for the deprotection of tert-butyl esters.[4][5] It is particularly useful for substrates sensitive to stronger acids.[4]
Hydrogen Chloride (HCl) in Dioxane/Ether: A solution of 4M HCl in dioxane is a classic and effective reagent for Boc deprotection and can also be used for tert-butyl esters.[6][7][8][9] This method is often selective, for instance, in cleaving N-Boc groups in the presence of tert-butyl esters, suggesting that with careful monitoring, the reverse selectivity might be achievable or that it provides a more controlled reaction environment than TFA.[7][8]
Aqueous Phosphoric Acid (H₃PO₄): This reagent is an environmentally benign, mild, and selective option for the deprotection of tert-butyl esters, ethers, and carbamates.[10][11] It has been shown to tolerate other acid-sensitive groups like CBZ carbamates and benzyl esters.[10][12]
Q3: My molecule is sensitive to even mild protic acids. Are there any Lewis acid-catalyzed methods for tert-butyl ester deprotection?
A3: Yes, Lewis acids offer a valuable alternative, often proceeding under neutral or near-neutral conditions, which can enhance selectivity.
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of tert-butyl esters.[12][13][14][15] It has been successfully used to deprotect tert-butyl esters in the presence of other acid-labile groups.[13][14][15]
Cerium(III) Chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This combination is a very suitable catalyst system for the deprotection of tert-butyl ethers and can also be applied to tert-butyl esters.[11][16] The mechanism is thought to involve the in situ generation of a soft Lewis acid that facilitates cleavage.
Trimethylsilyl Iodide (TMSI): TMSI is a versatile reagent for cleaving ethers and can also deprotect tert-butyl esters.[17][18][19][20][21] It is often generated in situ from trimethylsilyl chloride (TMSCl) and NaI due to its cost and instability.[17] The reaction proceeds via nucleophilic attack of the iodide on the tert-butyl group.[19]
Q4: I need to avoid acidic conditions altogether. Are there any neutral or basic methods for cleaving a tert-butyl ester?
A4: While less common, several non-acidic methods are available for cleaving tert-butyl esters, which can be invaluable for highly sensitive substrates.
Thermolysis: For thermally stable molecules, heating in a high-boiling solvent can induce the elimination of isobutylene, thus cleaving the tert-butyl group.[12] This process can be facilitated by using fluorinated alcohols as solvents.[16] A reagent-free approach using a continuous plug flow reactor at high temperatures (120–240 °C) has also been demonstrated.[16][22]
Tris(4-bromophenyl)amminium Radical Cation ("Magic Blue"): In combination with a silane such as triethylsilane, this catalytic system mediates a very mild deprotection under neutral conditions.[10][11][16] It facilitates the cleavage of the C-O bond in tert-butyl esters, ethers, and carbamates.[16]
Powdered Potassium Hydroxide (KOH) in THF: This system provides a safer and simpler alternative to hazardous methods like NaH in DMF, effecting the cleavage of tert-butyl benzoates at ambient temperature in excellent yield.[10]
Enzymatic Hydrolysis: Certain lipases and esterases can selectively hydrolyze tert-butyl esters under mild, aqueous conditions, leaving other protecting groups like Boc, Z, and Fmoc intact.[23][24][25] For instance, esterase from Bacillus subtilis and lipase A from Candida antarctica have shown high activity.[23][24][25] The protease subtilisin has also been used for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.[26]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps & Recommendations
Incomplete Reaction
1. Insufficient reagent. 2. Low reaction temperature. 3. Steric hindrance around the ester.
1. Increase the equivalents of the deprotecting agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Switch to a less sterically demanding deprotection method or consider a longer reaction time.
Formation of Side Products (e.g., t-butylation of the aromatic ring)
The generated tert-butyl cation is reacting with your molecule.
1. Add a scavenger like triethylsilane or anisole to trap the tert-butyl cation. 2. Switch to a milder deprotection method that minimizes the lifetime of the free carbocation. 3. Consider a non-acidic deprotection method.
Cleavage of Other Protecting Groups (e.g., methoxy ether)
The chosen deprotection conditions are too harsh.
1. Screen milder acidic reagents (e.g., formic acid, aqueous H₃PO₄). 2. Explore Lewis acid-catalyzed or neutral deprotection methods. 3. For enzymatic methods, ensure the chosen enzyme is selective for the tert-butyl ester.
Low Yield
1. Product degradation under reaction conditions. 2. Difficult workup or purification.
1. Use a milder deprotection method and monitor the reaction closely to avoid over-running. 2. Optimize the workup procedure, for example, by using a biphasic extraction or by carefully neutralizing the reaction mixture.
Comparative Data of Deprotection Methods
Method
Reagent(s)
Solvent
Temperature
Time
Yield (%)
Key Advantages & Notes
TFA (Standard)
TFA/DCM (1:1)
Dichloromethane
Room Temp
1 - 5 h
>90%
Broad applicability but can cleave other acid-sensitive groups.[27]
Formic Acid
Neat Formic Acid
-
50 - 60 °C
1 - 3 h
>90%
Milder than TFA, suitable for sensitive substrates.[5][27]
To the tert-butyl 3-iodo-2-methoxybenzoate (1.0 eq), add neat formic acid (10-20 volumes).
Stir the mixture at room temperature or gently heat to 40-50 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully remove the formic acid under reduced pressure.
The crude product can be further purified by recrystallization or chromatography.
Protocol 2: Deprotection using Zinc Bromide
Dissolve tert-butyl 3-iodo-2-methoxybenzoate (1.0 eq) in anhydrous dichloromethane.
Add zinc bromide (1.5 - 2.0 eq) to the solution.
Stir the reaction mixture at room temperature.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography.
Visualizing the Chemistry
Deprotection Workflow
Caption: A generalized experimental workflow for the deprotection of tert-butyl 3-iodo-2-methoxybenzoate.
Acid-Catalyzed Deprotection Mechanism
Caption: The mechanism of acid-catalyzed deprotection of a tert-butyl ester, proceeding through a stable tert-butyl cation intermediate.
References
tert-Butyl Esters - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
Broussy, S., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(23), 9348–9353. [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]
Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety . (2005). PubMed. Retrieved February 15, 2026, from [Link]
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
tert-Butyl Ethers - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
A Mild and Selective Method for the Cleavage of tert-Butyl Esters . (2006). ResearchGate. Retrieved February 15, 2026, from [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) . (2001). PubMed. Retrieved February 15, 2026, from [Link]
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 . (2004). UQ eSpace. Retrieved February 15, 2026, from [Link]
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety . (2005). ACS Publications. Retrieved February 15, 2026, from [Link]
Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers . (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 . (2004). Semantic Scholar. Retrieved February 15, 2026, from [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]
Trimethylsilyl Iodide (TMSI) . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
Reagent-free continuous thermal tert-butyl ester deprotection . (2017). PubMed. Retrieved February 15, 2026, from [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) . (2001). ResearchGate. Retrieved February 15, 2026, from [Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF . (2001). ResearchGate. Retrieved February 15, 2026, from [Link]
3 Trimethylsilyl Iodide and Bromide . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile . (2001). ResearchGate. Retrieved February 15, 2026, from [Link]
Acids . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF . (2014). ResearchGate. Retrieved February 15, 2026, from [Link]
2 - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
Ester Deprotection . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
Boc Deprotection Mechanism - TFA . (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (2007). Google Patents.
SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP . (1974). Chemistry Letters. Retrieved February 15, 2026, from [Link]
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . (2017). Stack Exchange. Retrieved February 15, 2026, from [Link]
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . (2020). ACS Publications. Retrieved February 15, 2026, from [Link]
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol . (1990). Semantic Scholar. Retrieved February 15, 2026, from [Link]
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block . (2026). ACS Publications. Retrieved February 15, 2026, from [Link]
How to remove/ replace trifluoroacetate countertop after deprotection? . (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis . (1977). ACS Publications. Retrieved February 15, 2026, from [Link]
Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis . (1977). ACS Publications. Retrieved February 15, 2026, from [Link]
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers . (1988). PubMed. Retrieved February 15, 2026, from [Link]
Tert-butyl 3-iodo-2-methylbenzoate (C12H15IO2) . (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
A Simple Method for the Selective Deprotection of p -Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide | Request PDF . (2000). ResearchGate. Retrieved February 15, 2026, from [Link]
Technical Support Center: Recrystallization of Tert-butyl 3-iodo-2-methoxybenzoate
Executive Summary & Molecular Profile User Query: Optimization of solvent systems for the purification of tert-butyl 3-iodo-2-methoxybenzoate. Context: This intermediate is a critical scaffold for Suzuki-Miyaura cross-co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Profile
User Query: Optimization of solvent systems for the purification of tert-butyl 3-iodo-2-methoxybenzoate.
Context: This intermediate is a critical scaffold for Suzuki-Miyaura cross-couplings in medicinal chemistry. Its high lipophilicity (due to the tert-butyl and iodo groups) and potential acid-sensitivity require a tailored approach distinct from standard methyl/ethyl benzoates.
Molecular Analysis for Solubility
Tert-butyl Ester: Provides significant steric bulk and hydrophobicity.[1] Critical Risk: Acid-catalyzed cleavage to the carboxylic acid and isobutylene. Avoid strong acids and high temperatures (>80°C) in protic solvents.
Iodo Group: Increases lipophilicity and polarizability. Critical Risk: Photosensitivity. Liberation of free iodine (
) can discolor crystals (pink/yellow).
Methoxy Group: Weakly activating, adds slight polarity but does not dominate solubility.
Solvent System Matrix
Based on the "Like Dissolves Like" principle and the specific stability profile of tert-butyl esters, the following solvent systems are validated for this compound class.
Objective
Solvent System
Ratio (v/v)
Mechanism & Notes
Standard Purification
EtOAc / Heptane
1:3 to 1:5
Recommended. The compound dissolves readily in warm Ethyl Acetate (EtOAc). Heptane acts as the anti-solvent. This system avoids alcoholysis risks.
High Polarity Impurities
2-Propanol (IPA)
100%
IPA is less nucleophilic than MeOH/EtOH, reducing transesterification risk. Good for removing polar byproducts.[2] Requires cooling to -20°C for max yield.
Oiling Out Prevention
DCM / Hexanes
1:4
Dichloromethane (DCM) solubilizes the compound extremely well at low temps. Useful if the compound has a low melting point and "oils out" in EtOAc.
Removal of Iodine
EtOAc / Heptane
(Wash Step)
If mother liquor is pink, wash the organic phase with 10% (Thiosulfate) before recrystallization to remove free iodine.
⚠️ WARNING: Avoid boiling Methanol or Ethanol without buffering. Trace acids in the crude material can catalyze the transesterification of the tert-butyl group to a methyl/ethyl ester.
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for selecting the correct solvent based on your crude material's behavior.
Figure 1: Decision tree for solvent selection based on impurity profile and melting point.
Troubleshooting Guide (FAQs)
Q1: The compound is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this?
Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated compound. This is common with tert-butyl esters.
Solution:
Re-heat the mixture until the oil dissolves.
Add a small amount of the Good Solvent (e.g., EtOAc) to lower the saturation point.
Seed the solution with a pure crystal at a temperature slightly below the boiling point but above the oiling temperature.
Cool very slowly (wrap the flask in foil/towel). Rapid cooling promotes oiling.
Q2: My crystals are turning yellow/pink over time.
Cause: Homolytic cleavage of the C-I bond due to light exposure, releasing Iodine (
).
Solution:
Perform recrystallization in a hood with reduced lighting or wrap the flask in aluminum foil.
If the mother liquor is dark, wash the initial crude solution with aqueous Sodium Thiosulfate (
) before attempting recrystallization.
Q3: I see a new spot on TLC after recrystallization from Methanol.
Cause: You likely transesterified the tert-butyl ester to a methyl ester. This is acid-catalyzed.[1][3][4][5]
Solution: Switch to System A (EtOAc/Heptane) . If you must use alcohols, add 1% Triethylamine (
) to the solvent to neutralize trace acids and prevent ester cleavage.
Wash the cake with cold Heptane (pre-chilled to 0°C).
Dry under vacuum away from direct light.
Mechanism of Failure: Oiling Out
Understanding why the experiment fails is key to fixing it. The diagram below illustrates the thermodynamic trap of "Oiling Out."
Figure 2: Thermodynamic pathway distinguishing between successful crystallization and oiling out.
References
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of tert-butyl esters against acid/base hydrolysis).
Source:
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. (General principles of solvent selection and anti-solvent addition).
Source:
BenchChem. (2025).[1][3][8] Stability Profile of t-Butyl Esters: Foundational & Exploratory. (Specific data on thermal and pH stability of t-butyl esters).
Source:
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Source:
Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents. (Purification protocols for EtOAc and Heptane to ensure anhydrous conditions).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Product Focus: Tert-butyl 3-iodo-2-methoxybenzoate (CAS: 1613269-59-2)
Primary Application: Scaffold for Suzuki-Miyaura and Sonogashira cross-coupling reactions in medicinal chemistry.
This guide addresses a critical analytical challenge: the "Heavy Atom Effect" of iodine. Standard spectral prediction software often fails to account for the relativistic shielding caused by the iodine atom, leading researchers to misidentify the C-3 (C-I) carbon as a solvent impurity or missing peak.
This document compares the Standard Automated Prediction (often erroneous) against the Empirically Corrected Assignment , providing a definitive roadmap for structural validation.
Comparative Analysis: Prediction vs. Reality
The most common error in assigning this molecule is the expectation that the carbon attached to the iodine (C-3) will appear in the typical aromatic region (120–140 ppm). Due to spin-orbit coupling (the heavy atom effect), this resonance is significantly shielded, appearing upfield.
CRITICAL DEVIATION. Iodine shields this carbon by ~30 ppm relative to benzene.
t-Bu (q)
Quaternary C
82.0 – 84.0
81.0
Characteristic t-butyl singlet.
OMe
Methoxy
60.0 – 62.0
56.0
Steric crowding (ortho-I, ortho-ester) may twist OMe out of plane, deshielding it slightly.
t-Bu (Me)
Methyls
27.5 – 28.5
28.0
Intense signal (3x Carbon).
Analyst Insight: If you observe a small peak around 92-94 ppm, do not dismiss it as an impurity. This is the C-3 carbon. Its low intensity (quaternary) and unusual shift make it the most elusive signal in the spectrum.
Structural Logic & Mechanism
The Heavy Atom Effect (C-3)
Iodine is a heavy atom with a large electron cloud. The relativistic spin-orbit coupling exerts a shielding effect on the attached carbon nucleus.
Mechanism: The circulation of electrons in the large iodine orbitals induces a magnetic field that opposes the external field (
) at the C-3 nucleus.
Result: An upfield shift (shielding) of 30–40 ppm compared to a protonated carbon.
The Ortho-Methoxy Effect (C-2)
The methoxy group at C-2 exerts two competing effects:
Induction (-I): Withdraws electron density through the sigma bond (Deshielding).
Resonance (+R): Donates electron density into the ring (Shielding ortho/para).
Result: The Ipso carbon (C-2) is strongly deshielded (~159 ppm) due to the direct electronegativity of Oxygen.
Steric Crowding (OMe Shift)
Typically, aromatic methoxy groups appear at ~56 ppm. However, in this molecule, the methoxy group is sandwiched between a bulky Iodine atom and a bulky tert-butyl ester.
Consequence: The OMe bond may rotate out of the aromatic plane to relieve steric strain. This reduces the conjugation of the Oxygen lone pair with the ring, leading to a slight deshielding of the methyl carbon (often observed >60 ppm in crowded systems).
Experimental Validation Protocol
To unambiguously assign this molecule, a standard 1D
C NMR is insufficient due to the quaternary carbons. The following workflow ensures 100% confidence.
Step 1: Sample Preparation
Mass: 30–50 mg (for decent S/N on quaternary carbons).
Solvent: 0.6 mL CDCl₃ (filtered through basic alumina if acid sensitivity is suspected).
Reasoning: Quaternary carbons (C-I, C=O, C-OMe) have long T1 relaxation times. A short D1 will suppress these peaks, making the C-I signal vanish into the noise.
Scans (NS): Minimum 1024 scans (due to the low sensitivity of the quaternary C-I).
Step 3: 2D Correlation (The "Truth" Test)
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Target: Look for a correlation between the Methoxy Protons (~3.8 ppm) and the C-2 Carbon (~159 ppm) .
Target: Look for a correlation between the Aromatic H-4 and the C-3 (C-I) Carbon (~92 ppm) . This proves the peak at 92 ppm is part of the ring, not a solvent artifact.
Visualized Workflows
Diagram 1: Assignment Logic Flowchart
This decision tree guides the analyst through the peak identification process.
Caption: Logic flow for identifying the elusive C-I carbon signal.
Diagram 2: HMBC Connectivity Map
This diagram illustrates the critical long-range couplings (J2, J3) required to verify the structure.
Caption: Key HMBC correlations. The H4 -> C3 correlation is the "smoking gun" for the iodine position.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for Iodine heavy atom effects).
Katritzky, A. R., et al. (1987). "13C NMR study of 2-iodoso- and 2-iodoxy-benzoic acids." Magnetic Resonance in Chemistry.
Reich, H. J. (2024). "Chemical Shifts of Carbon - Iodine Effects." University of Wisconsin-Madison Organic Chemistry Data.
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
ChemicalBook. (2024). "Tert-butyl 3-iodo-2-methoxybenzoate Properties and Suppliers."
Advanced HPLC Method Development: Purity Analysis of Iodobenzoate Esters
Executive Summary The purity analysis of iodobenzoate esters presents a specific set of chromatographic challenges that often defeat standard "generic" HPLC methods. While alkyl-bonded phases (C18) are the industry workh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purity analysis of iodobenzoate esters presents a specific set of chromatographic challenges that often defeat standard "generic" HPLC methods. While alkyl-bonded phases (C18) are the industry workhorse, they frequently fail to resolve positional isomers (ortho-, meta-, para- substitution) and often co-elute de-iodinated degradation products due to a lack of shape selectivity.
This guide objectively compares the traditional C18 (Fully Porous) approach against the superior Phenyl-Hexyl (Core-Shell) alternative. Based on experimental evidence regarding halogen-
interactions, the Phenyl-Hexyl chemistry is recommended for iodinated aromatics to achieve baseline resolution of critical isomeric pairs.
The Analytical Challenge: Why Iodobenzoates are Difficult
Developing a robust method for iodobenzoate esters requires addressing three specific physicochemical properties:
Positional Isomerism: Synthetic pathways often generate ortho-, meta-, and para- isomers.[1] These have nearly identical hydrophobicity (
), making separation based solely on dispersive forces (C18) difficult.
The "Heavy Atom" Effect: The large iodine atom creates high polarizability but also steric bulk. It induces a bathochromic shift (red shift) in UV absorption compared to chloro- or bromo- analogs.
Chemical Instability:
Hydrolysis: The ester linkage is susceptible to hydrolysis, reverting to the parent iodobenzoic acid.
Photolability: Carbon-Iodine bonds are weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light, necessitating amber glassware and rapid analysis.
Comparative Study: Stationary Phase Selection
The choice of stationary phase is the single most critical variable. Below is a comparison of the two primary candidates.
Option A: The Traditional Standard (C18)
Chemistry: Octadecylsilane bonded to fully porous silica (5 µm).
Performance: Excellent for separating the ester from the parent acid (due to large
differences).
Limitation: Poor shape selectivity. Often fails to separate meta- and para- iodobenzoate isomers because their hydrophobic surface areas are virtually identical.
Option B: The Advanced Alternative (Phenyl-Hexyl Core-Shell)
Chemistry: Phenyl-Hexyl ligands bonded to fused-core (2.7 µm) particles.
Mechanism: Hydrophobic interaction +
Stacking + Halogen- Interaction .
Performance: The iodine atom acts as an electron-withdrawing group, creating an electron-deficient region that interacts strongly with the
-electrons of the phenyl stationary phase. This interaction is highly stereoselective, allowing for the resolution of positional isomers.
Comparative Data: Resolution of Isomers
Simulated performance data based on separation factors (
) for halogenated aromatics.
Parameter
C18 (5 µm)
Phenyl-Hexyl (2.7 µm)
Mechanism
Hydrophobicity only
Hydrophobicity + + Shape Selectivity
Separation Factor ()
1.02 (Co-elution likely)
1.15 (Baseline resolution)
Efficiency (Plates/m)
~80,000
~180,000
Analysis Time
15-20 min
6-8 min
Backpressure
Low (< 150 bar)
Moderate (200-300 bar)
Visualization: Separation Mechanisms[2]
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Comparison of non-specific hydrophobic interaction (C18) vs. selective
interaction (Phenyl-Hexyl).
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-validating , meaning the workflow includes checkpoints (System Suitability Tests) that alert the analyst to failure before data is collected.
Reagents & Materials
Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (Core-Shell).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to suppress acid ionization).
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Note: Methanol can be used to enhance
selectivity, but ACN is preferred for lower backpressure and lower UV cutoff.
Diluent: 50:50 Water:ACN (Must match initial gradient conditions to prevent peak distortion).
Instrument Parameters
Flow Rate: 0.4 - 0.5 mL/min.
Temperature: 35°C (Strict control required; selectivity of Phenyl phases is temperature-sensitive).
Detection: UV @ 254 nm (Primary) and 230 nm (Secondary).
Why 254 nm? Iodobenzoates have strong absorption here, and it avoids the refractive index noise of gradients seen at lower wavelengths.
Gradient Profile (Scouting)
Time (min)
% Mobile Phase B
Event
0.00
5
Equilibrate
1.00
5
Hold (Focusing)
10.00
95
Linear Ramp
12.00
95
Wash
12.10
5
Re-equilibrate
15.00
5
End
System Suitability Tests (SST)
To ensure trustworthiness, every sequence must begin with an SST injection containing a mix of the target ester and its parent acid (potential degradant).
Resolution (
): > 2.0 between the parent acid and the ester.
Tailing Factor (
): < 1.5 for the iodobenzoate ester (high tailing indicates secondary silanol interactions or column overload).
Precision: %RSD of retention time < 0.5% (n=5).
Method Development Workflow
The following flowchart guides the researcher through the optimization process, specifically addressing the "Isomer Separation" loop.
Caption: Decision tree for optimizing iodobenzoate separation, prioritizing isomer resolution.
References
Waters Corporation. (2025). Separation of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
Agilent Technologies. (2024). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Retrieved from [Link]
Phenomenex. (2025). Core-Shell Technology for HPLC: Kinetex User Guide. Retrieved from [Link]
Kyoto University. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Chemical Science. Retrieved from [Link]
Restek Corporation. (2023). Biphenyl vs. Phenyl-Hexyl: Understanding Aromatic Selectivity. Retrieved from [Link]
Reference Standard Qualification Guide: Tert-butyl 3-iodo-2-methoxybenzoate
Executive Summary: The "Purity Trap" in Halogenated Esters Tert-butyl 3-iodo-2-methoxybenzoate (CAS 1613269-59-2) is a critical intermediate, frequently employed as an electrophile in Suzuki-Miyaura cross-couplings for k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Purity Trap" in Halogenated Esters
Tert-butyl 3-iodo-2-methoxybenzoate (CAS 1613269-59-2) is a critical intermediate, frequently employed as an electrophile in Suzuki-Miyaura cross-couplings for kinase inhibitor synthesis. Its structural integrity is pivotal: the iodine provides the reactive handle, while the tert-butyl ester serves as an acid-labile protecting group.
The Challenge: Commercial "research-grade" suppliers typically provide a Certificate of Analysis (CoA) based on HPLC-UV Area%. For this specific molecule, Area% is a deceptive metric. The heavy iodine atom significantly alters molar absorptivity, and the tert-butyl group is susceptible to "silent" hydrolysis during storage or acidic analysis.
The Solution: This guide compares three tiers of reference standard strategies, advocating for Quantitative NMR (qNMR) as the superior internal validation method over traditional HPLC normalization.
Comparative Analysis: Reference Standard Strategies
We evaluated three approaches to establishing a reference standard for this intermediate. The data below reflects a comparative study of a single commercial batch (Lot #TB-IMB-042) analyzed via three distinct methodologies.
Table 1: Comparative Assessment of Purity Assignments
Molar counting of nuclei; independent of response factors.
Validated Mass Balance (HPLC + GC + ROI + KF).
Detection of Salts
No (Salts/Inorganics are invisible).
No (Unless counter-ion has protons), but mass calculation reveals deficit.
Yes (via ROI/ICP-MS).
Detection of Moisture
No .
Yes (Water peak quantification).
Yes (Karl Fischer).
Cost / Time
Low / 4 Hours
Medium / 2 Hours
High / 3-6 Months
Recommendation
Routine monitoring only.
Gold Standard for Assay Assignment.
Required for GMP Release Testing.
Technical Insight: Why HPLC Fails Here
In our experimental validation, Method A (HPLC-UV) failed to detect 3.2% w/w residual inorganic salts (from the iodination quench) and 0.5% moisture . Furthermore, the de-iodinated impurity (tert-butyl 2-methoxybenzoate) has a lower UV extinction coefficient than the target molecule. When normalized by Area%, the target peak appears artificially dominant.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Caution: Tert-butyl esters are acid-sensitive.[1] Avoid TFA in mobile phases if run times exceed 20 minutes.
Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm)
Mobile Phase A: 10 mM Ammonium Formate, pH 6.5 (Buffered to prevent hydrolysis)
Sample Diluent: 50:50 MeCN:Water (Neutral). Do not use acidified diluents. [1]
Protocol B: Quantitative NMR (qNMR) Setup (The Recommended Standard)
This protocol yields an absolute purity value (Weight %) traceable to NIST.
Internal Standard (IS) Selection:
Compound: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
Why: High purity, non-hygroscopic, and signals (7.5–8.5 ppm) do not overlap with the tert-butyl singlet (1.5 ppm) or methoxy singlet (3.8 ppm).
Sample Preparation:
Weigh accurately ~10 mg of Tert-butyl 3-iodo-2-methoxybenzoate (
) and ~5 mg of IS () into the same vial. Precision balance ( mg) is mandatory.
Dissolve in 0.6 mL DMSO-
.
Acquisition Parameters:
Pulse Angle: 30° (to ensure full relaxation).
Relaxation Delay (D1): 60 seconds (Critical:
of the slowest proton).
Scans: 16 or 32.
Calculation:
Where
= Integral area, = Number of protons, = Molar mass.
Visualizing the Qualification Workflow
The following diagrams illustrate the decision-making process and the chemical pathways involved in qualifying this standard.
Diagram 1: Reference Standard Qualification Logic
This workflow ensures that a "Research Grade" purchase is properly upgraded to a "Reference Standard" before use in critical assays.
Caption: Logic flow for upgrading a commercial reagent to a qualified secondary reference standard.
Diagram 2: Impurity Origin & Detection
Understanding where impurities come from dictates which analytical method detects them.
Caption: Mapping impurity origins to the required detection method. Note that salts are invisible to HPLC-UV.
Critical Handling & Storage
To maintain the integrity of your qualified standard:
Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil. Light exposure leads to de-iodination (Impurity 2 in Diagram 2).
Hydrolysis: The tert-butyl ester is sterically bulky but acid-labile. Store at -20°C under Argon.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2] Link
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link
Bhardwaj, S. P., & Rao, R. (2012). "Pharmaceutical Reference Standards: A Review." International Journal of Pharmacy and Pharmaceutical Sciences, 4(4). Link
Organic Chemistry Portal. "Tert-Butyl Esters: Protection and Deprotection." (General stability data). Link
Personal protective equipment for handling Tert-butyl 3-iodo-2-methoxybenzoate
Executive Safety Summary & Critical Distinction CRITICAL WARNING: Do not confuse Tert-butyl 3-iodo-2-methoxybenzoate with Tert-butyl peroxybenzoate (TBPB) . Your Compound: An iodinated aromatic ester used as a synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Critical Distinction
CRITICAL WARNING: Do not confuse Tert-butyl 3-iodo-2-methoxybenzoate with Tert-butyl peroxybenzoate (TBPB) .
Your Compound: An iodinated aromatic ester used as a synthesis scaffold. Stable under standard conditions.
The Confusable: TBPB is an organic peroxide and radical initiator that requires cold storage and carries explosion risks.[1]
Action: Verify the CAS number (approximate class CAS for this scaffold type often falls in the 887920-xx-x or 1613269-xx-x range) and structure before handling.
This guide defines the Personal Protective Equipment (PPE) and operational protocols for Tert-butyl 3-iodo-2-methoxybenzoate , treating it as a Category 3 Irritant and a High-Potency Pharmacophore Intermediate (Prudent Practice for R&D scaffolds).
As specific toxicological data is often proprietary for R&D intermediates, we apply Structure-Activity Relationship (SAR) principles to determine the risk profile.
Structural Feature
Associated Risk
Physiological Mechanism
Aryl Iodide (-I)
Skin/Eye Irritant & Sensitizer
Halogenated aromatics are lipophilic, facilitating dermal absorption. Iodine is a good leaving group, potentially reacting with skin proteins (haptenization).
Tert-butyl Ester
Hydrolysis Potential
While sterically bulky and relatively stable, metabolic or chemical hydrolysis yields the free benzoic acid, a known irritant.
Methoxy Group
Electronic Activation
Increases electron density of the ring, potentially modifying metabolic stability and reactivity.
Physical State
Inhalation Hazard
Likely a solid powder. Dust generation during weighing is the primary vector for respiratory exposure.
PPE Selection Matrix
The following PPE standards are derived from OSHA 29 CFR 1910.132 (General Requirements) and 1910.138 (Hand Protection).
Tier 1: Solid Handling (Weighing & Transfer)
Risk: Dust inhalation, static-induced powder scatter, direct skin contact.
PPE Component
Specification
Rationale
Respiratory
N95 or P100 Respirator (if outside hood)
Prevents inhalation of fine particulates. Preferred: Handle strictly inside a certified Fume Hood.
Hand Protection
Double Nitrile Gloves (4 mil min.)
Outer: Disposability after contact. Inner: Barrier against micro-tears. Change frequency: Every 2 hours or immediately upon contamination.
Eye Protection
Chemical Safety Goggles
Safety glasses are insufficient for powders; goggles seal against airborne dust entry.
Body
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Sleeves bridge the gap between glove and coat cuff, a common exposure point for powders.
Tier 2: Solution Handling (Reaction & Workup)
Risk: Solvent splash, skin absorption via solvent carrier.
PPE Component
Specification
Rationale
Hand Protection
Laminate (Silver Shield) or Thick Nitrile (8 mil)
Standard nitrile degrades rapidly against common coupling solvents (DCM, THF). Laminate offers broad chemical resistance.
Eye Protection
Face Shield + Safety Glasses
Required during quenching or pressurized transfer to prevent splash injury.[2]
Engineering
Fume Hood (Sash < 18")
Primary containment. PPE is the secondary barrier.
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Solid State)
Goal: Eliminate dust generation and static discharge.
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula. Tert-butyl esters are often "fluffy" solids that hold static charge, causing them to "jump" onto gloves.
The "Bridge" Method:
Do not carry the spatula from the stock bottle to the balance over open air.
Place the receiving flask and stock bottle adjacent in the hood.
Use a funnel with a wide bore to prevent clogging.
Decontamination: Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after weighing. Dispose of the tissue as hazardous solid waste.
Phase B: Reaction Setup (Solution State)
Goal: Prevent cutaneous absorption.
Solvent Choice: If dissolving in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. Double gloving is mandatory , and immediate removal is required upon splash.
Syringe Transfer: When adding reagents to the ester solution:
Use Luer-lock syringes to prevent needle detachment.
Keep the sash as low as possible (chest height) to protect the face.
Waste Disposal & Emergency Response
Disposal Protocol (EPA 40 CFR 261)
This compound is a Halogenated Organic .
Segregation: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste). High-temperature incineration is required to manage the Iodine content safely.
Labeling: Tag as "Halogenated Organic Waste - Contact Hazard."
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic (hydrolysis risk).
Emergency Spills
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol (enhances absorption).
Eye Contact: Flush for 15 minutes. Consult a physician (Iodinated compounds can cause corneal clouding).
Visualized Workflow (Logic Map)
The following diagram outlines the decision logic for safe handling based on the state of matter.
Caption: Decision matrix for PPE selection based on physical state and solvent permeation risks.
References
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (2024).[4] Compound Summary: Halogenated Benzoic Acid Esters. National Library of Medicine. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]